R121919
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUWYFVIGKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173162 | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-03-9 | |
| Record name | NBI-30775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBI-30775 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
R121919: A Technical Guide to its Mechanism of Action in the Stress Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R121919, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Extensive preclinical and limited clinical data have demonstrated its ability to modulate the stress response, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound effectively attenuates the downstream signaling cascade that leads to the release of stress hormones such as adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). This mechanism of action underlies its observed anxiolytic and antidepressant-like effects in various animal models of stress. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vivo efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: CRF1 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and blockade of the CRF1 receptor.[1][2] CRF is a key neuropeptide that initiates the body's response to stress.[3][4] When released from the hypothalamus, CRF binds to CRF1 receptors in the anterior pituitary gland, triggering the synthesis and release of ACTH. ACTH, in turn, stimulates the adrenal cortex to produce glucocorticoids, such as corticosterone in rodents and cortisol in humans. This sequence of events is known as the HPA axis.
This compound competitively inhibits the binding of CRF to the CRF1 receptor, thereby disrupting this signaling cascade. This leads to a reduction in the release of ACTH and corticosterone, effectively dampening the physiological response to stress.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Receptor Source | Reference |
| Ki | 2-5 nM | Human | Recombinant | [1] |
| Ki | 3.5 nM | Not Specified | Not Specified | [2] |
Table 2: In Vivo Effects of this compound on HPA Axis and Behavior
| Experimental Model | Species | Dose | Effect | Reference |
| Restraint Stress | Rat | 10 mg/kg, i.v. | 91% reduction in peak plasma ACTH | [4] |
| Restraint Stress | Rat | 10 mg/kg, i.v. | 75% reduction in peak plasma corticosterone | [4] |
| Novelty Stress | Rat | 10 mg/kg, s.c. | 82% decrease in ACTH response | [4] |
| Novelty Stress | Rat | 10 mg/kg, s.c. | 97% decrease in corticosterone response | [4] |
| Defensive Withdrawal | Rat | 20 mg/kg/day | Increased time in open field (138±36s vs 52±12s for vehicle) | [3] |
| Major Depression | Human | 5-80 mg/day | Significant reductions in depression and anxiety scores | [5][6] |
Signaling Pathways and Experimental Workflows
Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Action of this compound
The following diagram illustrates the HPA axis and the point of intervention for this compound.
Caption: The HPA axis and this compound's point of intervention.
General Workflow for Preclinical Evaluation of this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical stress model.
Caption: A generalized preclinical experimental workflow.
Detailed Experimental Protocols
Receptor Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
-
Receptor Source: Membranes from CHO cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]-Tyr0-Sauvagine or [125I]-Tyr0-ovine CRF.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
The incubation is carried out at a specific temperature (e.g., 22°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF analog (e.g., 1 µM unlabeled CRF).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Restraint Stress Model in Rats
-
Objective: To evaluate the effect of this compound on the HPA axis response to an acute stressor.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 70% polyethylene (B3416737) glycol 400 in water) and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.[1] The vehicle is administered to the control group.
-
Procedure:
-
Rats are habituated to the experimental room for at least one hour before the experiment.
-
A baseline blood sample is collected.
-
This compound or vehicle is administered.
-
After a specific pretreatment time (e.g., 60 minutes), rats are subjected to restraint stress for a defined duration (e.g., 15 minutes) by placing them in a well-ventilated plastic restrainer.
-
Blood samples are collected at various time points during and after the stress period via an indwelling jugular catheter.
-
-
Hormone Measurement: Plasma concentrations of ACTH and corticosterone are determined using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the hormone responses between the this compound-treated and vehicle-treated groups.
Defensive Withdrawal Behavioral Paradigm in Rats
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Apparatus: A large, open, brightly lit circular field with a narrow, dark tube placed against the wall.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 5% polyethoxylated castor oil) and administered subcutaneously (s.c.) at various doses.[1]
-
Procedure:
-
Rats are placed individually into the dark tube.
-
The latency to emerge from the tube and the total time spent in the open field during a specific observation period (e.g., 15 minutes) are recorded.
-
-
Data Analysis: The mean latency to emerge and the mean time spent in the open field are calculated for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the behavior of this compound-treated and vehicle-treated animals. An increase in the time spent in the open field is indicative of an anxiolytic-like effect.
Conclusion
This compound is a well-characterized CRF1 receptor antagonist with a clear mechanism of action in the stress response. Its ability to potently and selectively block the CRF1 receptor leads to a significant attenuation of the HPA axis, as evidenced by the reduction in stress-induced ACTH and corticosterone levels. This biochemical effect translates into observable anxiolytic and antidepressant-like behaviors in preclinical models. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of CRF1 receptor antagonists as potential therapeutics for stress-related disorders. The further clinical development of this compound was halted due to observations of side effects on liver function.[7] Nevertheless, it remains a valuable tool for understanding the role of the CRF system in stress and affective disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of R121919: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical anxiolytic properties of R121919, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The hypersecretion of CRF is strongly implicated in the pathophysiology of anxiety and affective disorders, making the CRF1 receptor a prime therapeutic target.[1][2] this compound has been evaluated in various preclinical models to determine its efficacy in mitigating anxiety-like behaviors and stress responses.
Core Mechanism of Action: Targeting the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] When released, particularly in limbic and prefrontal brain areas, CRF binds to its receptors, with the CRF1 subtype playing a crucial role in initiating the stress cascade.[3] This includes the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the release of Adrenocorticotropic hormone (ACTH) and corticosterone.[1] this compound exerts its effects by selectively blocking the CRF1 receptor, thereby attenuating the downstream signaling initiated by CRF.[1][4] It has a high affinity for the CRF1 receptor, with a reported Ki of 2 to 5 nM, and demonstrates over 1000-fold weaker activity at the CRF2 receptor and other binding sites.[5]
Efficacy in Preclinical Anxiety Models
This compound has demonstrated anxiolytic-like properties across several rodent behavioral paradigms. The effects are most pronounced in models involving a significant stress component or in animals with a high innate anxiety phenotype.
Defensive Withdrawal Test
This paradigm assesses anxiety by measuring a rodent's latency to emerge from a protective enclosure into a more exposed, novel environment. A decrease in latency and time spent in the tube is indicative of an anxiolytic effect.
Table 1: Effects of this compound in the Defensive Withdrawal Test
| Study Type | Species | Dose / Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Acute | Rat | Dose-dependent (s.c.) | Decreased latency to exit and total time spent in the tube. | [1] |
| Chronic | Rat | 20 mg/kg/day (~4 weeks) | Significantly increased time spent in the open field (138 ± 36 s vs. 52 ± 12 s for vehicle). |[2] |
Experimental Protocol: Defensive Withdrawal The apparatus consists of a narrow tube or cylinder placed within a larger, open, and illuminated arena.
-
A single rat is placed inside the tube at the beginning of the trial.
-
The animal's behavior is recorded for a set duration (e.g., 15 minutes).
-
Key parameters measured include the latency to emerge from the tube (all four paws out) and the total time spent within the tube versus the open area.
-
This compound or vehicle is typically administered subcutaneously (s.c.) 60 minutes prior to testing.[1]
References
- 1. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CRH1 receptor antagonist this compound attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic effect of the CRH(1) receptor antagonist this compound depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
R121919 and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of R121919, a potent and selective non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been investigated for its therapeutic potential in stress-related disorders, such as depression and anxiety, primarily through its modulation of the HPA axis. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction: The HPA Axis and CRF1 Receptor Antagonism
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress.[1] Dysregulation of the HPA axis, often characterized by hyperactivity of corticotropin-releasing factor (CRF) systems, is implicated in the pathophysiology of major depression and anxiety disorders.[2][3] CRF, a 41-amino acid neuropeptide, initiates the stress response by binding to CRF receptors, with the CRF1 subtype playing a primary role in mediating the endocrine and behavioral responses to stress.[1][4]
This compound (also known as NBI-30775) is a small-molecule, orally bioavailable antagonist that selectively binds to the CRF1 receptor with high affinity.[5][6] By blocking the action of CRF at this receptor, this compound is hypothesized to normalize HPA axis hyperactivity and thereby alleviate symptoms of stress-related psychiatric conditions.[7]
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptors located predominantly in the anterior pituitary gland, as well as in various stress-responsive brain regions.[1][3] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of Adrenocorticotropic Hormone (ACTH) from the pituitary. Consequently, the adrenal glands are not stimulated to produce and release glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents).
Figure 1: HPA Axis signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings on this compound's binding affinity and its in vivo effects on HPA axis hormones from various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2-5 nM | CRF1 Receptor | [6] |
| Ki | 3.5 nM | CRF1 Receptor | |
| IC50 | 50 nM | CHO Cells | [6] |
Note: Ki represents the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration.[8][9]
Table 2: In Vivo Effects of this compound on HPA Axis Hormones (Preclinical)
| Species | Stressor | Dose / Route | Effect on ACTH | Effect on Corticosterone | Reference |
| Rat | Restraint | 10 mg/kg, i.v. | ↓ 91% (peak plasma) | ↓ 75% (peak plasma) | [4] |
| Rat | Novelty | 10 mg/kg, s.c. | ↓ 82% | ↓ 97% | [4] |
| Rat | Defensive Withdrawal | 20 mg/kg, chronic | No significant change | No significant change | [10] |
| Rat | Air Puff Startle | 20 mg/kg, chronic | Non-significant attenuation | Non-significant attenuation | [10] |
| Aged Rat | Chronic Stress | Administered in food | Prevented stress-induced increases | Prevented stress-induced increases | [11] |
Table 3: In Vivo Effects of this compound on HPA Axis Hormones (Clinical)
| Population | Condition | Dose | Effect on Basal ACTH/Cortisol | Effect on CRF-Challenged ACTH/Cortisol | Reference |
| Humans | Major Depression | 5-80 mg (30 days) | No impairment/change | No impairment/change | [2][5][12] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies investigating this compound.
Preclinical Studies in Rodents
-
Subjects: Studies commonly utilized male Sprague-Dawley rats or specific rat lines bred for high/low anxiety-related behavior.[3][4][13]
-
Drug Administration:
-
Acute Studies: this compound was often dissolved in vehicles like 70% polyethylene (B3416737) glycol 400 for intravenous (i.v.) injection or 5% polyethoxylated castor oil for subcutaneous (s.c.) administration.[6] Doses ranged from 5 to 20 mg/kg.
-
Chronic Studies: this compound was administered daily, for example at 20 mg/kg for approximately 4 weeks, or mixed into food chow for 3 months.[10][11]
-
-
Stress Paradigms:
-
Restraint Stress: Rats were placed in restrainers for a short duration (e.g., 5 minutes) to induce a robust HPA axis response.[4]
-
Defensive Withdrawal: This paradigm assesses anxiety-like behavior by measuring the time an animal spends in a protective tube versus an open field.[4][10]
-
Air Puff Startle: A sudden jet of air was used as a stressor to elicit an HPA response.[10]
-
-
Hormone Measurement: Blood samples were typically collected via surgically implanted jugular cannulas at various time points post-stressor.[4] Plasma ACTH and corticosterone concentrations were then quantified using radioimmunoassay (RIA) or other established assay techniques.
-
Receptor Occupancy: In some studies, CRF1 receptor occupancy was measured ex vivo in brain tissue (e.g., cortex) to correlate with behavioral and endocrine effects. A 10 mg/kg dose in rats was associated with approximately 85% occupancy of CRF1 receptors.[4]
Figure 2: Generalized workflow for preclinical evaluation of this compound.
Clinical Studies in Humans
-
Subjects: An open-label study was conducted on 24 patients (20 completed) diagnosed with a major depressive episode.[2][5]
-
Study Design: The trial was a 30-day, open-label, dose-escalation study. Patients were enrolled in two panels:
-
Endocrine Evaluation:
-
Basal Levels: Serum corticotropin (B344483) (ACTH) and cortisol concentrations were measured at baseline and during treatment.[2]
-
CRH Challenge Test: To assess the functional integrity of the HPA axis, an exogenous CRH challenge was administered before and after the 30-day treatment period. The subsequent ACTH and cortisol responses were measured.[2][5]
-
-
Safety and Tolerability: Clinical laboratory parameters, including liver enzymes, EEG, and ECG, were monitored throughout the study.[2]
-
Efficacy Measures: Depression and anxiety symptoms were assessed using clinician and patient-rated scales.[5]
Summary of Findings
Preclinical Evidence
In animal models, acute administration of this compound potently attenuates the HPA axis response to various stressors.[4] It dose-dependently reduces the release of both ACTH and corticosterone following restraint or novelty stress.[4] These findings confirm that this compound acts as a functional CRF1 receptor antagonist in vivo.[4]
Studies on chronic administration of this compound have yielded more nuanced results. Long-term treatment did not significantly alter basal ACTH or corticosterone concentrations, suggesting that it does not suppress the baseline functioning of the HPA axis.[10] While a clear attenuation of the HPA response to a stressor was observed, the effect was not always statistically significant.[10] Importantly, chronic blockade did not appear to induce an Addisonian-like state or impair the HPA axis's ability to mount a response to stress, a crucial consideration for clinical utility.[10]
Clinical Evidence
The primary clinical study of this compound in patients with major depression found the drug to be safe and well-tolerated.[2][5] A key finding was that 30 days of treatment with this compound did not impair basal ACTH or cortisol secretory activity .[5][12] Furthermore, the responsiveness of the HPA axis to an exogenous CRH challenge remained intact, indicating that the pituitary and adrenal glands could still mount a normal response when stimulated.[2][5] While the study reported significant reductions in depression and anxiety scores, further development was halted due to elevations in liver enzymes observed in healthy subjects.[12]
Figure 3: Logical flow of this compound's effects on the HPA axis and behavior.
Conclusion
This compound is a high-affinity CRF1 receptor antagonist that effectively modulates the HPA axis. Preclinical data demonstrate its ability to significantly blunt acute stress-induced elevations in ACTH and corticosterone. Clinical findings suggest that it does not compromise the basal functioning of the HPA axis or its ability to respond to direct challenges, which is a favorable characteristic for a therapeutic agent. While the development of this compound was discontinued, the data gathered from its investigation provide a valuable foundation for the continued development of CRF1 receptor antagonists as a novel pharmacotherapy for depression, anxiety, and other stress-related disorders. The principle of targeting the CRF1 receptor remains a promising strategy in psychiatric drug development.[5][7]
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic effect of the CRH(1) receptor antagonist this compound depends on innate emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Is the HPA Axis as Target for Depression Outdated, or Is There a New Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]
The Antidepressant Potential of R121919: A Technical Guide for Researchers
An In-depth Examination of a Pioneering CRF1 Receptor Antagonist
This technical guide provides a comprehensive overview of the scientific data and experimental protocols related to the antidepressant potential of R121919 (also known as NBI-30775), a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the neurobiology of stress, mood disorders, and the therapeutic potential of CRF1 receptor modulation.
Core Mechanism of Action: CRF1 Receptor Antagonism
This compound is a non-peptide, orally bioavailable small molecule that exhibits high-affinity and selective antagonist activity at the CRF1 receptor. The overactivity of the corticotropin-releasing factor (CRF) system, a key mediator of the stress response, has been strongly implicated in the pathophysiology of major depression and anxiety disorders. By blocking the CRF1 receptor, this compound was developed to mitigate the downstream effects of excessive CRF signaling, thereby producing anxiolytic and antidepressant effects.
Binding Affinity and Selectivity
This compound demonstrates potent and selective binding to the CRF1 receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 2-5 nM | [1] |
| Selectivity | >1000-fold weaker activity at the CRF2 receptor, CRF-binding protein, and 70 other receptor types. | [1] |
Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating the expression of genes related to neuronal plasticity and stress responses. The CRF1 receptor can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway.
Preclinical Evidence for Antidepressant and Anxiolytic Potential
A series of preclinical studies in rodent models provided the initial evidence for the antidepressant and anxiolytic properties of this compound. These studies primarily focused on animal models of stress and anxiety-like behavior, as well as the neuroendocrine response to stress.
Animal Models
Defensive Withdrawal Test: This test assesses anxiety-like behavior in rats. The apparatus consists of a small, dark chamber attached to a large, brightly lit open field. Anxious animals tend to remain in the perceived safety of the dark chamber.
Forced Swim Test: This is a common behavioral test used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect. However, results for this compound in this model have been inconsistent.[2]
Preclinical Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies with this compound.
Table 1: Effects of this compound in the Defensive Withdrawal Test in Rats
| Dose | Parameter | Vehicle | This compound | p-value | Reference |
| 20 mg/kg/day (chronic) | Time in Open Field (seconds) | 52 ± 12 | 138 ± 36 | p=0.01 | [3] |
Table 2: Effects of Acute this compound Administration on Stress-Induced HPA Axis Activation in Rats
| Stressor | Dose | Hormone | % Attenuation vs. Vehicle | Reference |
| 5-min Restraint | Not specified (dose-dependent) | Peak Plasma ACTH | 91% | |
| 5-min Restraint | Not specified (dose-dependent) | Peak Plasma Corticosterone | 75% | |
| Novelty | 10 mg/kg | ACTH | 82% | |
| Novelty | 10 mg/kg | Corticosterone | 97% |
Table 3: Receptor Occupancy of this compound in Rat Cortex
| Dose | Time Post-Injection | % CRF1 Receptor Occupancy | Reference |
| 10 mg/kg (s.c.) | 75 minutes | ~85% |
Experimental Protocols
Defensive Withdrawal Test Protocol (Rat)
Forced Swim Test Protocol (Rat)
Clinical Development and Findings
The promising preclinical data led to the initiation of a clinical development program to explore the antidepressant potential of this compound in patients with major depressive disorder.
Phase IIa Open-Label Study
An open-label, phase IIa clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with a major depressive episode.[4]
Study Design:
-
Population: 24 inpatients with a major depressive episode.[5]
-
Duration: 30 days.[4]
-
Dosing: Two dose-escalation panels:
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Changes in depression and anxiety scores (Hamilton Depression Rating Scale - HAM-D, Hamilton Anxiety Rating Scale - HAM-A), and effects on sleep electroencephalogram (EEG).
Clinical Efficacy and Safety Data
Table 4: Clinical Outcomes of this compound Treatment in Major Depression (30-day open-label trial)
| Outcome Measure | Finding | Reference |
| Depression Scores (HAM-D) | Significant reduction from baseline. | [4] |
| Anxiety Scores (HAM-A) | Significant reduction from baseline. | [4] |
| HPA Axis Function | No impairment of corticotropin (B344483) and cortisol secretion at baseline or after CRH challenge. | [5] |
| Sleep EEG | Significant increase in slow-wave sleep; trend towards decreased awakenings and REM density. | [6] |
| Safety and Tolerability | Generally well-tolerated with no serious adverse events reported in this study. | [5] |
| Weight and Leptin | No significant changes in body weight or plasma leptin concentrations. | [7] |
Discontinuation of Development
Despite the promising initial findings, the clinical development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes in healthy subjects in a parallel study, raising concerns about potential hepatotoxicity.[4]
Summary and Future Directions
This compound was a pioneering CRF1 receptor antagonist that demonstrated significant antidepressant and anxiolytic potential in both preclinical models and an initial human clinical trial. Its mechanism of action, targeting the stress-related CRF system, represented a novel approach to the treatment of mood disorders. The findings from the this compound development program provided crucial proof-of-concept for the therapeutic potential of CRF1 receptor antagonism in depression.
The discontinuation of this compound's development due to liver safety concerns highlights the challenges in translating preclinical findings to clinical success. However, the knowledge gained from the study of this compound has paved the way for the development of a new generation of CRF1 receptor antagonists with improved safety profiles. Future research in this area will likely focus on:
-
Developing CRF1 receptor antagonists with a lower risk of hepatotoxicity.
-
Identifying patient populations with demonstrable HPA axis dysregulation who may be most likely to respond to this class of medication.
-
Exploring the potential of CRF1 receptor antagonists in other stress-related disorders.
The story of this compound serves as a valuable case study in psychiatric drug development, underscoring both the promise of novel neurobiological targets and the critical importance of thorough safety evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the CRH1-receptor-antagonist this compound improves sleep-EEG in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with a CRH-1-receptor antagonist (this compound) does not affect weight or plasma leptin concentration in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of R121919: A CRF1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
R121919, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a potential therapeutic for anxiety and depression, this compound demonstrated promising anxiolytic and antidepressant-like effects in preclinical models by attenuating the neuroendocrine, autonomic, and behavioral responses to stress. Despite initial positive findings in an open-label clinical trial in patients with major depressive disorder, the development of this compound was discontinued (B1498344) due to observations of elevated liver enzymes in healthy volunteers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental data related to this compound.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the stress response, acting through its principal receptor in the central nervous system, the CRF1 receptor.[1][2] Over-activation of the CRF/CRF1 system has been implicated in the pathophysiology of anxiety and depressive disorders.[3] This has led to the hypothesis that antagonizing the CRF1 receptor could be a novel therapeutic strategy for these conditions. This compound emerged as a promising small molecule antagonist with high affinity and selectivity for the CRF1 receptor and good oral bioavailability.[3][4]
Mechanism of Action
This compound is a potent and selective antagonist of the CRF1 receptor.[5] It competitively binds to the CRF1 receptor, preventing the binding of the endogenous ligand, CRF. This blockade attenuates the downstream signaling cascades typically initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[5]
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The CRF1 receptor can also couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway.[6][8]
Preclinical Development
In Vitro Pharmacology
This compound exhibits high binding affinity for the human CRF1 receptor.
| Parameter | Value | Reference |
| Ki (CRF1 Receptor) | 2-5 nM | [5] |
| Ki (CRF1 Receptor) | 3.5 nM | [4] |
| Selectivity | >1000-fold weaker activity at CRF2 receptor, CRF-binding protein, or 70 other receptor types | [5] |
Preclinical Pharmacokinetics (Rat)
Pharmacokinetic studies in rats demonstrated good oral bioavailability and brain penetration.
| Parameter | Route | Dose | Cmax | Tmax | AUC | t1/2 | Reference |
| This compound | Oral | 10 mg/kg | 205 ng/mL | 2.0 h | 1299 ngh/mL | 2.8 h | [4] |
| This compound | IV | 2 mg/kg | - | - | 599 ngh/mL | 2.8 h | [4] |
In Vivo Efficacy
This compound dose-dependently attenuated the release of stress hormones, adrenocorticotropic hormone (ACTH), and corticosterone (B1669441) in response to restraint stress in rats.[5]
| Dose (mg/kg, i.v.) | Peak ACTH Reduction (%) | Peak Corticosterone Reduction (%) | Reference |
| 10 | 91 | 75 | [5] |
A 10 mg/kg subcutaneous dose of this compound decreased the ACTH and corticosterone response to novelty by 82% and 97%, respectively.[5] This dose was associated with approximately 85% occupancy of the CRF1 receptor in the cortex.[5]
Defensive Withdrawal Test (Rat)
In the defensive withdrawal paradigm, acute administration of this compound demonstrated anxiolytic-like effects by increasing the time spent in the open field and decreasing the latency to emerge from a protective tube.[5][9] Chronic administration of 20 mg/kg/day for approximately 4 weeks also resulted in a significant increase in time spent in the open field.[9]
| Treatment | Dose (mg/kg/day) | Time in Open Field (seconds) | Latency to Emerge (seconds) | Reference |
| Vehicle (Chronic) | - | 52.2 ± 12.6 | 372.9 ± 63.5 | [9] |
| This compound (Chronic) | 20 | 138.6 ± 32.6 | 235.9 ± 46.0 | [9] |
Elevated Plus-Maze Test (Rat)
While chronic administration did not show a significant effect in the elevated plus-maze test, acute oral administration of this compound at doses of 0.63 to 20 mg/kg dose-dependently attenuated swim stress-induced anxiogenic-like behavior in this model.
Clinical Development
Phase I/IIa Clinical Trial in Major Depressive Disorder
An open-label, dose-escalation study was conducted in 24 patients with a major depressive episode to evaluate the safety, tolerability, and preliminary efficacy of this compound.[3]
Study Design:
-
Population: 24 inpatients with a major depressive episode.
-
Duration: 30 days.
-
Dosing: Two dose-escalation panels:
-
Panel 1 (n=10): 5 mg to 40 mg per day.
-
Panel 2 (n=10): 40 mg to 80 mg per day.
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Changes in depression and anxiety scores (e.g., Hamilton Depression Rating Scale - HAM-D).
Results:
-
Safety and Tolerability: this compound was generally safe and well-tolerated. No serious adverse events were reported, and it did not impair the HPA axis at baseline or in response to a CRF challenge.[3]
Discontinuation of Development
Further development of this compound was halted due to the observation of elevated liver enzymes in two healthy subjects during a subsequent study.[10]
Experimental Protocols
Receptor Binding Assay (General Protocol)
A radioligand binding assay is typically used to determine the binding affinity of a compound for its target receptor.
In Vivo Stress Model: Restraint Stress (Rat)
This model is used to assess the effect of a compound on the HPA axis response to an acute stressor.
Procedure:
-
Male Sprague-Dawley rats are surgically implanted with jugular cannulas for blood sampling.
-
This compound or vehicle is administered intravenously (i.v.) 60 minutes prior to stress induction.
-
Rats are placed in a restraint tube for a period of 5 minutes.
-
Blood samples are collected at various time points before, during, and after restraint.
-
Plasma levels of ACTH and corticosterone are measured by radioimmunoassay.
Behavioral Model: Defensive Withdrawal (Rat)
This test assesses anxiety-like behavior based on the conflict between exploring a novel environment and seeking safety in a confined space.
Apparatus:
-
A cylindrical tube (the "safe" chamber).
-
An open, brightly lit arena.
Procedure:
-
Rats are administered this compound or vehicle subcutaneously 60 minutes before testing.
-
Each rat is placed in the cylindrical tube located at the periphery of the open field.
-
The latency to emerge from the tube and the total time spent in the open field are recorded over a specified period.
Conclusion
This compound was a pioneering molecule in the development of CRF1 receptor antagonists for the treatment of stress-related psychiatric disorders. Its potent and selective antagonism of the CRF1 receptor translated into robust anxiolytic-like and HPA axis-attenuating effects in preclinical models. While the initial clinical findings in depression were encouraging, the emergence of liver safety signals ultimately led to the cessation of its development. The story of this compound highlights both the therapeutic potential of targeting the CRF1 receptor and the critical importance of thorough safety evaluation in drug development. The data and methodologies associated with this compound continue to be a valuable reference for the ongoing research and development of novel treatments for anxiety and depression.
References
- 1. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for preparing and using a task to study “delayed safety-seeking behavior” in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Antagonism of Corticotropin-Releasing Factor Receptor 1 by R121919: A Technical Overview
Abstract
This technical guide provides an in-depth analysis of the selective binding and functional antagonism of R121919 (also known as NBI-30775) for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the CRF2 receptor. This compound is a potent, non-peptide small molecule that has been instrumental in elucidating the role of the CRF1 receptor in stress-related disorders. This document details the quantitative binding affinities, outlines the experimental protocols for determining receptor selectivity, and illustrates the relevant signaling pathways. The high selectivity of this compound for CRF1, with a binding affinity in the low nanomolar range and over 1000-fold weaker activity at the CRF2 receptor, underscores its utility as a research tool and its potential as a therapeutic agent.[1] This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and psychopharmacology.
Introduction: The CRF System and the Role of CRF1 Receptor Antagonists
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. This system comprises CRF and related peptides (urocortins), and two primary G-protein coupled receptors: the CRF1 and CRF2 receptors. The CRF1 receptor is predominantly expressed in the brain, including the pituitary gland, and is the principal mediator of the anxiogenic effects of CRF. In contrast, the CRF2 receptor is more widely distributed in the peripheral tissues and specific brain regions, where it is implicated in a broader range of functions, including the modulation of the cardiovascular and gastrointestinal systems.
Dysregulation of the CRF system, particularly hyperactivation of CRF1 receptor signaling, has been linked to the pathophysiology of several stress-related psychiatric disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Consequently, selective antagonists of the CRF1 receptor have been a major focus of drug discovery efforts aimed at developing novel therapeutics for these conditions. This compound is a prototypical high-affinity, selective CRF1 receptor antagonist that has been extensively studied in both preclinical and clinical settings.
This compound: A Highly Selective CRF1 Receptor Antagonist
This compound, with the chemical name 3-[6-(dimethylamino)-4-methyl-pyrid-3-yl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine, is a non-peptide small molecule that exhibits potent and selective antagonism of the CRF1 receptor. Its high affinity for the CRF1 receptor, coupled with its significantly lower affinity for the CRF2 receptor, makes it an invaluable tool for differentiating the physiological roles of these two receptor subtypes.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the CRF1 receptor over the CRF2 receptor has been established through rigorous in vitro pharmacological studies. This selectivity is quantified by comparing its binding affinity (Ki) and functional antagonism (IC50) at both receptor subtypes.
Radioligand Binding Affinity
Radioligand competition binding assays are employed to determine the binding affinity of this compound for CRF1 and CRF2 receptors. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor. The results are typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand.
| Compound | Receptor | Ki (nM) | Selectivity (CRF2 Ki / CRF1 Ki) |
| This compound | CRF1 | 2-5[1] | >1000 |
| This compound | CRF2 | >5000 (inferred) | |
| NBI-34041 | CRF1 | 4.0[2] | >2500 |
| NBI-34041 | CRF2 | >10,000[2][3] |
*NBI-34041 is a successor compound to this compound.
Functional Antagonism
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, are used to assess the ability of this compound to inhibit the intracellular signaling cascade initiated by agonist binding to CRF receptors. The potency of antagonism is determined by the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.
| Compound | Receptor | Assay Type | IC50 (nM) |
| This compound | CRF1 | cAMP accumulation | 4[1] |
| This compound | CRF2 | cAMP accumulation | >1000 (inferred) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the selectivity of this compound for CRF1 over CRF2 receptors.
Radioligand Competition Binding Assay
This protocol describes a typical radioligand competition binding assay to determine the Ki of a test compound for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: [125I]-Tyr0-Sauvagine or [125I]-Tyr0-ovine CRF.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor agonist (e.g., 1 µM sauvagine).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well microplate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd). For total binding wells, add only assay buffer and the radioligand. For non-specific binding wells, add assay buffer, the radioligand, and a high concentration of the non-labeled agonist.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cell line stably expressing either human CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells).
-
CRF receptor agonist (e.g., CRF or urocortin).
-
Test compound: this compound.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate cell culture plates and allow them to adhere and grow to a suitable confluency (typically 24-48 hours).
-
Pre-incubation with Antagonist: Remove the cell culture medium and pre-incubate the cells with various concentrations of the test compound (this compound) in stimulation buffer for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the CRF receptor agonist at a fixed concentration (typically the EC80) to the wells containing the antagonist and incubate for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.
Signaling Pathways
CRF1 and CRF2 Receptor Signaling
Both CRF1 and CRF2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. This compound, as a CRF1 antagonist, blocks the initial step of this cascade at the CRF1 receptor, thereby preventing downstream signaling.
Experimental and Logical Workflows
The determination of this compound's selectivity involves a logical workflow that integrates both binding and functional assays.
Conclusion
The comprehensive data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective antagonist of the CRF1 receptor. Its low nanomolar affinity for CRF1, combined with its negligible activity at the CRF2 receptor, establishes it as a critical pharmacological tool for investigating the distinct roles of the CRF receptor subtypes in health and disease. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of novel CRF receptor modulators. The exceptional selectivity profile of this compound has paved the way for a deeper understanding of the CRF system's involvement in stress-related pathologies and continues to inform the development of next-generation therapeutics targeting the CRF1 receptor.
References
Early-Phase Clinical Studies of R121919 in Depression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919, a potent and selective corticotropin-releasing hormone receptor 1 (CRH-R1) antagonist, emerged as a promising novel therapeutic agent for major depressive disorder (MDD). The rationale for its development was strongly rooted in the neurobiological hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, driven by excessive CRH, is a key pathophysiological mechanism in depression.[1][2][3] This whitepaper provides a detailed overview of the early-phase clinical studies of this compound, focusing on the available data regarding its mechanism of action, pharmacokinetics, safety, and efficacy in patients with MDD.
Mechanism of Action: Targeting the Stress Axis
This compound is a non-peptide, orally bioavailable small molecule that exhibits high-affinity and selective antagonism of the CRH-R1. In states of chronic stress and depression, elevated levels of CRH in the central nervous system are thought to mediate symptoms such as anxiety, anhedonia, and sleep disturbances through the activation of CRH-R1. By blocking this receptor, this compound was hypothesized to normalize HPA axis function and alleviate the core symptoms of depression.
Early-Phase Clinical Development
The primary investigation into the antidepressant potential of this compound was a Phase IIa open-label, dose-escalation study conducted in Germany.[4][5] This initial trial was designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with MDD.[4][5]
Experimental Protocol
The study enrolled 24 patients diagnosed with a major depressive episode.[1] Of these, 20 patients completed the 30-day treatment period.[4][5] The participants were divided into two dose-escalation panels:[1][3]
-
Panel 1 (n=10): The dosage was escalated from 5 mg to 40 mg daily over the 30-day period.
-
Panel 2 (n=10): The dosage was escalated from 40 mg to 80 mg daily over the 30-day period.[1][3]
The primary objectives were to evaluate the safety and tolerability of this compound and to gather preliminary data on its antidepressant and anxiolytic effects.[1]
Data Presentation
Pharmacokinetic Properties
Limited pharmacokinetic data from human studies are available in the public domain. The terminal elimination half-life of this compound has been reported to be approximately 30 to 50 hours.
| Parameter | Value |
| Route of Administration | Oral |
| Absorption | Well absorbed in humans[1] |
| Terminal Half-Life | ~30 - 50 hours |
Table 1: Pharmacokinetic Profile of this compound in Humans.
Efficacy Results
The open-label study reported significant reductions in both depression and anxiety scores, as rated by clinicians and patients.[1] However, specific quantitative data on the mean changes in rating scales such as the Hamilton Depression Rating Scale (HAM-D) or the Hamilton Anxiety Rating Scale (HAM-A) are not detailed in the available literature. The observed improvement in affective symptomatology was noted to worsen upon discontinuation of the drug.[1]
| Outcome Measure | Result |
| Depression Scores | Significant reduction observed[1] |
| Anxiety Scores | Significant reduction observed[1] |
Table 2: Summary of Efficacy Findings from the Phase IIa Study. Note: Specific mean score changes and statistical values are not publicly available.
Safety and Tolerability
This compound was found to be safe and well-tolerated by the patients in the 30-day study.[1][4] Importantly, the study investigated the endocrine effects of CRH-R1 blockade and found that this compound did not impair baseline corticotropin (B344483) and cortisol secretory activity, nor did it blunt the response to an exogenous CRH challenge.[1][3] No serious adverse effects were reported on the hypothalamic-pituitary-gonadal system, the hypothalamic-pituitary-thyroid axis, or the renin-angiotensin system.[3]
Despite the promising initial findings, the clinical development of this compound was discontinued (B1498344) due to the observation of elevated liver enzymes in healthy volunteers in a separate trial.[4]
| System/Parameter | Observation |
| General Tolerability | Safe and well-tolerated in the 30-day study[1][4] |
| HPA Axis Function | No impairment of baseline or CRH-stimulated corticotropin and cortisol secretion[1][3] |
| Other Endocrine Systems | No adverse effects on gonadal, thyroid, or renin-angiotensin systems[3] |
| Liver Function | Elevated liver enzymes observed in a separate trial with healthy volunteers, leading to discontinuation[4] |
Table 3: Safety and Tolerability Profile of this compound.
Effects on Sleep
A sub-study involving 10 patients from the Phase IIa trial investigated the effects of this compound on sleep architecture using electroencephalography (EEG). The results showed a significant increase in slow-wave sleep and a trend towards a decrease in the number of awakenings and REM density. These findings suggest a potential normalizing effect of this compound on the sleep disturbances commonly associated with depression.
Conclusion
The early-phase clinical studies of this compound provided preliminary evidence for the therapeutic potential of CRH-R1 antagonism in the treatment of major depressive disorder. The initial open-label trial demonstrated that this compound was well-tolerated and showed signals of efficacy in reducing both depressive and anxiety symptoms without adversely affecting the HPA axis's stress response capabilities. However, the development of this compound was halted due to safety concerns related to liver enzyme elevations. Despite the discontinuation of this compound, these pioneering studies have been instrumental in validating the CRH-R1 as a viable target for the development of novel antidepressants and have paved the way for further research into this class of compounds.
References
- 1. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HPA Axis as Target for Depression - Menke - Current Neuropharmacology [hum-ecol.ru]
Methodological & Application
Optimal Dosage of R121919 for Anxiety Models in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing the selective CRF1 receptor antagonist, R121919, in common mouse models of anxiety. The following sections detail the mechanism of action, recommended dosages, and step-by-step protocols for the elevated plus maze, light-dark box, and defensive withdrawal tests.
Introduction to this compound
This compound is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a pivotal role in the mammalian stress response, and hyperactivity of this system is implicated in the pathophysiology of anxiety and depressive disorders. By blocking the CRF1 receptor, this compound attenuates the physiological and behavioral effects of stress, demonstrating anxiolytic properties in various preclinical models. It exhibits a steep dose-response curve in mice, indicating the importance of precise dose selection for achieving desired anxiolytic effects without confounding sedative or other off-target effects.
Mechanism of Action
Stress triggers the release of corticotropin-releasing factor (CRF) in the brain. CRF binds to its receptors, primarily CRF1 and CRF2, initiating a signaling cascade that results in the physiological and behavioral manifestations of stress and anxiety. This compound acts by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRF and blocking its downstream signaling. This action is believed to mediate its anxiolytic effects.
Recommended Dosages and Administration
Based on available preclinical data, the anxiolytic effects of this compound in mice are typically observed in the dose range of 10 mg/kg to 20 mg/kg. The optimal dose can vary depending on the specific anxiety model, mouse strain, and administration route.
Administration Routes:
-
Subcutaneous (s.c.) injection: A common route for preclinical studies.
-
Oral (p.o.) gavage: Suitable for assessing oral bioavailability and clinical relevance.
-
Intraperitoneal (i.p.) injection: Another frequently used parenteral route.
Vehicle: this compound can be dissolved in a vehicle such as 20% w/v hydroxypropyl-β-cyclodextrin in sterile water (pH adjusted to 4.5).[1]
Quantitative Data Summary
While comprehensive dose-response data for this compound in mouse anxiety models is not extensively published in a single source, the following table summarizes expected outcomes based on effective doses reported in rodent studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
| Behavioral Test | Mouse Strain | Dosage Range (mg/kg) | Route | Expected Anxiolytic Effect |
| Elevated Plus Maze | General Use | 10 - 20 | s.c. | Increased time spent in open arms, Increased number of entries into open arms. |
| Light-Dark Box Test | General Use | 10 - 20 | s.c. | Increased time spent in the light compartment, Increased number of transitions between compartments. |
| Defensive Withdrawal | General Use | 10 - 20 | s.c. | Decreased latency to emerge from a confined space, Increased time spent in the open area. (Based on rat data[2][3]) |
Experimental Protocols
The following are detailed protocols for conducting common anxiety-like behavior tests in mice, adapted for the evaluation of this compound.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[4] Anxiolytic compounds increase the exploration of the open arms.
Materials:
-
Elevated plus maze apparatus (for mice: two open arms, ~30x5 cm; two closed arms, ~30x5x15 cm; elevated ~40-50 cm from the floor).[5][6]
-
Video tracking system and software.
-
This compound solution and vehicle.
-
Standard mouse cages.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., s.c.) 30-60 minutes prior to testing.
-
Testing Procedure:
-
Data Analysis:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Total distance traveled (cm) to assess general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.
Light-Dark Box Test
This test is based on the innate aversion of mice to brightly illuminated areas and their natural exploratory behavior in novel environments.[8] Anxiolytics increase the time spent in the light compartment.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening between them).[8]
-
Light source to illuminate the light compartment (e.g., ~400-600 lux).
-
Video tracking system and software.
-
This compound solution and vehicle.
-
Standard mouse cages.
-
70% ethanol for cleaning.
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test. The room should be quiet.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before testing.
-
Testing Procedure:
-
Data Analysis:
-
Time spent in the light compartment (s).
-
Latency to first enter the dark compartment (s).
-
Number of transitions between the light and dark compartments.
-
Total distance traveled (cm) to assess general locomotor activity.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of R121919 Solutions for Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has been investigated for its potential therapeutic effects in stress-related disorders. For preclinical in vivo studies, particularly those requiring systemic administration, the preparation of a sterile, stable, and safe intravenous (IV) solution is crucial. Due to the physicochemical properties of this compound, which is sparingly soluble in aqueous solutions, specific formulation strategies are required to achieve a concentration suitable for intravenous injection.
This document provides detailed application notes and protocols for the preparation of this compound solutions for intravenous injection, primarily for use in preclinical research settings. The information compiled is based on available data from scientific literature and supplier technical data sheets.
Physicochemical and Solubility Data of this compound
A summary of the relevant physicochemical and solubility data for this compound and its hydrochloride salt is presented in Table 1. This information is essential for understanding the formulation challenges and for the development of appropriate solubilization strategies.
| Parameter | Value | Source |
| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | [1] |
| Molecular Weight | 416.99 g/mol (hydrochloride salt) | [1] |
| Formula | C₂₂H₃₂N₆·HCl | [1] |
| Solubility (Ethanol) | Soluble to 100 mM | [1] |
| Solubility (DMSO) | Soluble to 10 mM with gentle warming | [1] |
| Storage (Solid) | Store at +4°C | [1] |
Recommended Protocol for Intravenous Solution Preparation in 70% PEG 400
Based on preclinical studies in rats, a common and effective vehicle for the intravenous administration of this compound is an aqueous solution of 70% (v/v) polyethylene (B3416737) glycol 400 (PEG 400).[2]
Materials and Equipment
-
This compound (or this compound hydrochloride)
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free glass vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (hydrophilic, compatible with PEG 400)
-
Vortex mixer
-
Analytical balance
-
pH meter (optional, for quality control)
Preparation Procedure
-
Vehicle Preparation:
-
In a sterile container, combine 70 mL of PEG 400 with 30 mL of Sterile Water for Injection to prepare 100 mL of a 70% (v/v) PEG 400 solution.
-
Mix thoroughly by inversion or vortexing until a homogenous solution is obtained.
-
-
This compound Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the this compound powder to the 70% PEG 400 vehicle.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial. Due to the viscosity of the PEG 400 solution, a larger gauge needle and steady pressure may be required.
-
-
Quality Control (Recommended):
-
Visual Inspection: The final solution should be clear and free of any visible particulate matter.
-
pH Measurement: The pH of the final solution can be measured to ensure consistency between batches.
-
Storage and Stability
-
Storage: The prepared sterile solution should be stored in a tightly sealed, sterile vial at controlled room temperature or refrigerated (2-8°C), protected from light.
-
Stability: While aqueous solutions of PEG 400 are generally stable at room temperature, specific stability data for this compound in 70% PEG 400 is not extensively published. Therefore, it is recommended to prepare the solution fresh on the day of use . If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Long-term storage is not recommended without conducting a formal stability study.
Experimental Workflow for IV Solution Preparation
Caption: Workflow for preparing this compound IV solution.
Signaling Pathway of this compound Action
This compound acts as an antagonist at the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the body's response to stress. By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by CRF, ultimately leading to a reduction in the release of adrenocorticotropic hormone (ACTH) and corticosterone.
Caption: this compound mechanism of action in the HPA axis.
Disclaimer
This document is intended for informational purposes for research professionals and is not a substitute for institutional guidelines or a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitable laboratory environment, adhering to all relevant safety protocols. The stability and efficacy of extemporaneously prepared formulations can vary, and it is the responsibility of the researcher to ensure the quality and appropriateness of any solution prepared for in vivo use.
References
Application Notes and Protocols: R121919 Solubility in DMSO and Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
R121919, also known as NBI-30775, is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It has been investigated for its anxiolytic and antidepressant properties, which are attributed to its ability to block the effects of corticotropin-releasing factor (CRF) in the brain.[2][3][4] The dysregulation of the CRF system, particularly through the CRF1 receptor, is implicated in the pathophysiology of stress-related disorders like depression and anxiety.[2][5] this compound's mechanism of action involves antagonizing the action of CRH at the CRF1 receptor, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits involved in the stress response.[2][6][7]
Properly solubilizing this compound is a critical first step for in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), along with protocols for preparing stock solutions and a general method for solubility determination.
This compound Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor. In conditions of stress, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary. This binding event initiates a signaling cascade, a key part of the HPA axis, which ultimately leads to the production of cortisol. This compound competitively binds to the CRF1 receptor, preventing CRF from binding and thereby inhibiting the downstream signaling cascade.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol is summarized below. It is important to note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] Therefore, using a fresh, unopened container of DMSO is highly recommended for achieving optimal dissolution.[1] Assistance from sonication or gentle warming may be necessary to fully dissolve the compound at higher concentrations.[1][8]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Ethanol | 100 | 262.79 | Requires sonication.[1] |
| 41.7 | 100 | ||
| DMSO | 6.2 | 16.29 | Requires sonication; use of newly opened DMSO is recommended.[1] |
| 4.17 | 10 | Requires gentle warming.[8] |
Molecular Weight of this compound: 380.53 g/mol Molecular Weight of this compound hydrochloride: 416.99 g/mol [8]
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound in either DMSO or ethanol.
Materials:
-
This compound powder
-
Anhydrous ethanol or newly opened, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator or heating block
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Adding Solvent: Add the calculated volume of the chosen solvent (DMSO or ethanol) to the vial to achieve the target concentration.
-
Dissolution:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Alternatively, for DMSO, gentle warming (e.g., 37°C) can be applied for a short period.[8]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. In solvent, this compound can be stored for up to 1 year at -20°C or 2 years at -80°C.[1]
-
General Protocol for Solubility Determination
This protocol provides a general workflow for determining the solubility of a compound like this compound in a specific solvent.
Procedure:
-
Preparation: Add a pre-weighed amount of this compound to a vial.
-
Solvent Addition: Add the selected solvent in small, precise increments.
-
Equilibration: After each addition, vigorously mix the sample using a vortexer. If necessary, use a bath sonicator to aid dissolution. Allow the solution to equilibrate at a controlled temperature.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Separation and Analysis: If undissolved solid remains, centrifuge the sample to pellet the solid. Carefully remove the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility under the tested conditions.
Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
DMSO is known to enhance the penetration of substances through the skin. Take extra precautions when using DMSO as a solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R 121919 hydrochloride (6530) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols: Oral Bioavailability of R121919 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919, also known as NBI-30775, is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress.[2] Antagonism of this receptor has been investigated for its potential therapeutic effects in stress-related disorders such as anxiety and depression.[1][3] Understanding the oral bioavailability and pharmacokinetic profile of this compound in preclinical models, such as rats, is essential for its development as a therapeutic agent. These notes provide a summary of the available data and detailed protocols for assessing the oral bioavailability of this compound in rats.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in rats following intravenous and oral administration. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Dose | 2 mg/kg | 10 mg/kg | [4] |
| Half-Life (t½) | 2.8 hours | Not explicitly stated | [4] |
| Cmax | Not Applicable | Substantially lower than MTIP | [4] |
| AUC | Not Applicable | Substantially lower than MTIP | [4] |
| Volume of Distribution (Vd) | Markedly higher than MTIP | Not Applicable | [4] |
| Clearance | Markedly higher than MTIP | Not Applicable | [4] |
| Oral Bioavailability (F%) | Not Applicable | Implied to be lower than 91.1% | [4] |
Note: The study by Seymour et al. (2007) compared this compound with a novel compound, MTIP. While direct values for Cmax, AUC, and oral bioavailability for this compound were not available in the abstract, the text indicates they were substantially lower than those of MTIP, which had an oral bioavailability of 91.1%.[4] The half-life of this compound was determined after intravenous administration.[4]
Signaling Pathway
This compound acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This pathway is central to the stress response.
Caption: CRF1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for conducting an oral bioavailability study of this compound in rats.
Animal Husbandry and Preparation
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-300g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
-
Acclimation: Allow at least a 3-day acclimation period before any experimental procedures.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Catheterization (for intravenous administration and blood sampling): For precise pharmacokinetic analysis, surgical implantation of a jugular vein catheter is recommended for both intravenous administration and serial blood sampling. Allow for a post-surgical recovery period.
Dosing
-
Oral Administration (PO):
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, 10% Tween 80).
-
Dose: A typical oral dose for pharmacokinetic studies is 10 mg/kg.
-
Administration: Administer the formulation accurately using an oral gavage needle. The volume should be based on the most recent body weight of the rat.
-
-
Intravenous Administration (IV):
-
Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, if necessary).
-
Dose: A typical intravenous dose is 2 mg/kg.
-
Administration: Administer as a bolus injection through the jugular vein catheter.
-
Blood Sampling
-
Sampling Time Points:
-
Oral: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Intravenous: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Procedure:
-
Withdraw approximately 0.2-0.3 mL of blood at each time point into heparinized tubes.
-
To prevent hemodilution, flush the catheter with a small volume of heparinized saline after each sample collection.
-
Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Sample Analysis
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound concentrations in plasma due to its sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the drug. A common method is to add a threefold volume of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for both this compound and the internal standard.
-
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Parameters to Calculate:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.
-
t½ (Half-life): Terminal elimination half-life.
-
CL (Clearance): Total body clearance.
-
Vd (Volume of Distribution): Apparent volume of distribution.
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Experimental Workflow
The following diagram illustrates the workflow for determining the oral bioavailability of this compound in rats.
Caption: Workflow for determining the oral bioavailability of this compound in rats.
References
- 1. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism | Journal of Neuroscience [jneurosci.org]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. HPLC method for preliminary analysis of constituents in rat blood after oral administration of the extract of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Application Notes and Protocols for R121919 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919, also known as NBI 30775, is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of psychiatric disorders, including anxiety and post-traumatic stress disorder (PTSD). By blocking the action of CRF at the CRF1 receptor, this compound effectively attenuates the physiological and behavioral responses to stress, demonstrating anxiolytic properties in preclinical studies.[1][2]
Fear conditioning is a widely utilized behavioral paradigm to study the neurobiological mechanisms of fear learning and memory, processes that are fundamental to understanding anxiety disorders. In this paradigm, a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. Through this association, the CS comes to elicit a conditioned fear response, most commonly measured as freezing behavior.
These application notes provide detailed protocols for the use of this compound in fear conditioning paradigms, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the CRF1 receptor.[1] CRF, released from the hypothalamus and other brain regions in response to stress, normally binds to CRF1 receptors, initiating a signaling cascade that results in the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system. This leads to the release of stress hormones such as corticosterone (B1669441) and catecholamines, which mediate the "fight-or-flight" response. In the context of fear conditioning, CRF signaling, particularly in the amygdala, is thought to enhance the acquisition and consolidation of fear memories.[3][4] By antagonizing the CRF1 receptor, this compound mitigates these effects, thereby reducing fear expression and potentially facilitating fear extinction.
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase (AC). AC then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression related to neuronal plasticity and stress responses. This compound, as a CRF1 antagonist, prevents this entire cascade from being initiated by CRF.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in fear conditioning and related anxiety paradigms.
Table 1: Effect of this compound on Fear Extinction
| Treatment Group | Dose | Administration Route | Timing of Administration | Mean % Freezing (First 6 Tones of Extinction) | Reference |
| Vehicle | - | Systemic | 40 min before extinction training | ~60% | [1] |
| This compound | Not Specified | Systemic | 40 min before extinction training | ~40% | [1] |
Table 2: Effect of this compound on Stress-Induced Anxiety-Like Behavior
| Treatment Group | Dose | Administration Route | Timing of Administration | Behavioral Outcome | Reference |
| Vehicle | - | Subcutaneous | 1 hour before stress | Increased anxiety-like behavior | [5] |
| This compound | 20 mg/kg | Subcutaneous | 1 hour before stress | Reduced stress-induced anxiety-like behavior | [5] |
Experimental Protocols
The following are detailed methodologies for conducting fear conditioning experiments using this compound. These protocols are synthesized from established procedures in the field.
Protocol 1: Effect of this compound on Fear Acquisition
Objective: To determine if this compound administration prior to fear conditioning reduces the acquisition of a fear memory.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a solubilizing agent if necessary)
-
Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior)
-
Experimental animals (e.g., adult male C57BL/6J mice or Sprague-Dawley rats)
Procedure:
-
Habituation (Day 0):
-
Handle the animals for 1-2 minutes each day for 3-5 days prior to the experiment to reduce handling stress.
-
On the day before conditioning, place each animal in the fear conditioning chamber for 5-10 minutes without any stimuli to allow for habituation to the context.
-
-
Drug Administration (Day 1):
-
Prepare this compound solution at the desired concentration (e.g., 10-20 mg/kg).
-
Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection) 60 minutes prior to fear conditioning.[5]
-
-
Fear Conditioning (Day 1):
-
Place the animal in the fear conditioning chamber.
-
Allow a 2-3 minute baseline period.
-
Present a conditioned stimulus (CS), such as an 85 dB, 2800 Hz tone, for 30 seconds.
-
Co-terminate the CS with an unconditioned stimulus (US), a 0.5-0.75 mA footshock, for 2 seconds.
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval (ITI) of 1-2 minutes.
-
Remove the animal from the chamber 1-2 minutes after the final pairing and return it to its home cage.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same fear conditioning chamber.
-
Record freezing behavior for 5 minutes in the absence of the CS or US.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different shape, color, and odor from the conditioning context).
-
Allow a 2-3 minute baseline period.
-
Present the CS (tone) for 3 minutes continuously or for several 30-second intervals separated by an ITI.
-
Record freezing behavior during the baseline and CS presentation periods.
-
-
Data Analysis:
-
Score freezing behavior (complete immobility except for respiration) using automated software or manually by a trained observer.
-
Express freezing as a percentage of the total observation time.
-
Compare the percentage of freezing between the this compound-treated and vehicle-treated groups for contextual and cued fear.
-
Protocol 2: Effect of this compound on Fear Memory Consolidation
Objective: To determine if this compound administration after fear conditioning impairs the consolidation of a fear memory.
Procedure:
-
Follow the Habituation and Fear Conditioning steps from Protocol 1.
-
Drug Administration: Immediately (within 5-10 minutes) after the fear conditioning session, administer this compound or vehicle.
-
Follow the Contextual and Cued Fear Testing and Data Analysis steps from Protocol 1.
Protocol 3: Effect of this compound on Fear Extinction
Objective: To determine if this compound administration prior to extinction training facilitates the extinction of a fear memory.
Procedure:
-
Habituation and Fear Conditioning (Days 0 and 1):
-
Follow the Habituation and Fear Conditioning steps from Protocol 1.
-
-
Drug Administration (Day 2):
-
40 minutes prior to extinction training, administer this compound or vehicle.[1]
-
-
Extinction Training (Day 2):
-
Place the animal in the same context as the cued fear test (a novel context from conditioning).
-
Present the CS (tone) repeatedly (e.g., 20-30 times for 30 seconds each with a 1-2 minute ITI) in the absence of the US (footshock).
-
Record freezing behavior throughout the session.
-
-
Extinction Recall (Day 3):
-
Place the animal back in the extinction context.
-
Present the CS a few times (e.g., 3-5 times) without the US.
-
Record freezing behavior to assess the retention of the extinction memory.
-
-
Data Analysis:
-
Analyze freezing behavior during extinction training, typically in blocks of trials (e.g., blocks of 5 tones), to observe the rate of extinction.
-
Compare the level of freezing during the extinction recall test between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a fear conditioning experiment designed to test the effect of this compound on fear acquisition.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF system in fear and anxiety. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute fear conditioning experiments using this potent CRF1 receptor antagonist. Careful consideration of the experimental design, including the timing of drug administration relative to the different phases of fear memory (acquisition, consolidation, and extinction), is crucial for elucidating the specific effects of this compound on these processes. The data suggest that this compound holds promise for modulating fear-related behaviors, making it a compound of significant interest for the development of novel therapeutics for anxiety and stress-related disorders.
References
- 1. Cell-type specific deletion of GABA(A)α1 in corticotropin-releasing factor-containing neurons enhances anxiety and disrupts fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct populations of corticotropin-releasing factor (CRF) neurons mediate divergent yet complementary defensive behaviors in response to a threat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R121919 in Stress-Induced Relapse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress is a critical factor in the precipitation of relapse to drug-seeking behavior, a major obstacle in the treatment of substance use disorders. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to stress. R121919 (also known as NBI-30775) is a potent, selective, and orally bioavailable non-peptide antagonist of the CRF1 receptor.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-induced reinstatement of drug-seeking for various substances of abuse, including opioids, cocaine, and alcohol, making it a valuable tool for studying the neurobiology of addiction and for the development of novel pharmacotherapies.[2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of stress-induced relapse, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its effects by blocking the binding of CRF to the CRF1 receptor, thereby inhibiting the downstream signaling cascades that are activated during the stress response.[1] The CRF1 receptor is a G-protein coupled receptor that, upon activation, can stimulate multiple intracellular pathways, including the adenylyl cyclase-protein kinase A (PKA), phospholipase C-protein kinase C (PKC), and the ERK-MAPK signaling cascades.[4][5] By antagonizing this receptor, this compound effectively dampens the physiological and behavioral sequelae of stress that contribute to drug craving and relapse. In the context of addiction, this action is particularly relevant in brain regions associated with stress and reward, such as the amygdala, bed nucleus of the stria terminalis (BNST), and ventral tegmental area (VTA).[6][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of addiction.
Table 1: Efficacy of this compound in Attenuating Heroin Self-Administration
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Quantitative Findings | Reference |
| Rat; Long-Access (12-hour) Heroin Self-Administration | 10 | s.c. | Significantly reduced total heroin self-administration over the 12-hour session. | [2] |
| Rat; Long-Access (12-hour) Heroin Self-Administration | 20 | s.c. | Significantly reduced heroin self-administration during the first hour and across the entire 12-hour session. | [2] |
| Rat; Short-Access (1-hour) Heroin Self-Administration | 10, 20 | s.c. | No significant effect on heroin intake. | [2] |
Table 2: Effects of this compound on Cocaine Seeking Behavior
| Animal Model | This compound Dose | Administration Route | Key Quantitative Findings | Reference |
| Rat; Stress-Induced (Footshock) Reinstatement of Cocaine Seeking | 500 ng/side (intra-VTA) | Microinjection | Blocked reinstatement of cocaine seeking induced by intra-VTA CRF administration. | [9] |
| Rat; Food-Reinforced Lever Pressing | 500 ng/side (intra-VTA) | Microinjection | Did not alter food-reinforced lever pressing, suggesting no general motor impairment. | [9] |
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 2-5 nM | [1] |
| CRF1 Receptor Occupancy (in vivo) | ~85% at 10 mg/kg (s.c.) in rat cortex | [10] |
Experimental Protocols
Stress-Induced Reinstatement of Drug Seeking in Rats
This protocol is designed to model stress-induced relapse to drug-seeking behavior.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters and tethering system.
-
Drug of abuse (e.g., heroin, cocaine).
-
This compound.
-
Vehicle for this compound (e.g., 5% polyethoxylated castor oil).
-
Stressor (e.g., intermittent electric footshock apparatus).
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of adult male Wistar or Sprague-Dawley rats. Allow for a 5-7 day recovery period.
-
Self-Administration Training:
-
Train rats to self-administer the drug of abuse (e.g., heroin at 0.05 mg/kg/infusion or cocaine at 0.75 mg/kg/infusion) by pressing the "active" lever in daily 2-hour sessions.[11]
-
Each active lever press should result in a drug infusion paired with a discrete cue (e.g., illumination of a stimulus light). Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training for approximately 10-14 days, or until stable responding is achieved.
-
-
Extinction Training:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or the presentation of the drug-associated cue.
-
Continue extinction daily until responding on the active lever decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of self-administration).
-
-
This compound Administration:
-
On the test day, administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose (e.g., 10 or 20 mg/kg) 30-60 minutes prior to the reinstatement test.
-
-
Stress-Induced Reinstatement Test:
-
Place the rats back into the operant chambers.
-
Expose the animals to a brief period of intermittent, inescapable footshock (e.g., 0.5 mA, 0.5 s duration, every 40 s on average for 10 minutes).
-
Immediately following the stressor, allow the rats to respond on the levers for a 2-hour session under extinction conditions (i.e., no drug reinforcement).
-
Record the number of presses on both the active and inactive levers. A significant increase in active lever pressing in the vehicle-treated group compared to the extinction baseline, and an attenuation of this increase in the this compound-treated group, indicates a successful experiment.
-
Drug Self-Administration in a Long-Access Model
This protocol is used to study the effects of this compound on the escalated drug intake seen in models of addiction.
Materials:
-
Same as for the stress-induced reinstatement protocol.
Procedure:
-
Catheter Implantation and Recovery: Follow the same procedure as described above.
-
Self-Administration Training (Short-Access):
-
Initially, train rats on a short-access schedule (e.g., 1-2 hours per day) to acquire drug self-administration as described above.
-
-
Long-Access Self-Administration:
-
Once stable responding is achieved, transition the rats to a long-access schedule (e.g., 8-12 hours per day). This extended access typically leads to an escalation of drug intake over several days.
-
Continue the long-access sessions for at least 10-14 days to allow for the development of escalated intake.
-
-
This compound Administration and Testing:
-
On the test day, administer this compound or vehicle at the desired dose 30-60 minutes prior to the start of the long-access session.
-
Record the number of infusions and lever presses throughout the entire session.
-
Data can be analyzed for the entire session duration or broken down into smaller time bins (e.g., the first hour) to assess the initial effects of the treatment. A significant reduction in drug intake in the this compound-treated group compared to the vehicle group is the expected outcome.[2]
-
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a stress-induced reinstatement study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing factor-1 receptor antagonists decrease heroin self-administration in long- but not short-access rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Corticotropin-Releasing Factor in Alcohol and Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmented Cocaine Seeking in Response to Stress or CRF Delivered into the Ventral Tegmental Area Following Long-Access Self-Administration Is Mediated by CRF Receptor Type 1 But Not CRF Receptor Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Heightened cocaine-seeking in male rats associates with a distinct transcriptomic profile in the medial prefrontal cortex [frontiersin.org]
Application Notes and Protocols: Evaluating R121919 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of this system, particularly hyperactivity of CRF signaling through the CRF1 receptor, has been implicated in the pathophysiology of anxiety and depressive disorders.[2][3] Consequently, CRF1 receptor antagonists like this compound have been investigated as potential therapeutic agents for these conditions.[2][3][4]
The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[5][6] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[7]
These application notes provide a detailed protocol for evaluating the effects of this compound in the rat forced swim test. It is important to note that while this compound has shown anxiolytic properties, studies have indicated that it does not consistently produce an antidepressant-like effect (i.e., a reduction in immobility time) in the forced swim test.[8] Therefore, this protocol is designed to assess not only the behavioral output in the FST but also potential physiological correlates of CRF1 receptor antagonism.
Mechanism of Action: this compound and the CRF1 Receptor Signaling Pathway
This compound exerts its effects by binding with high affinity to the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of endogenous ligands such as CRF and urocortin.[9] In response to stress, CRF is released from the hypothalamus and acts on CRF1 receptors in the anterior pituitary, stimulating the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce glucocorticoids like corticosterone (B1669441).[10] By antagonizing the CRF1 receptor, this compound can attenuate these stress-induced hormonal responses.[1][11]
Figure 1: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
Experimental Design and Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Young adult rats (e.g., 250-350g) are typical.
-
Housing: Animals should be group-housed (e.g., 2-4 per cage) under standard laboratory conditions (12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week before the experiment.
Drug Preparation and Administration
-
This compound: Prepare a suspension or solution in a suitable vehicle (e.g., 5% Tween 80 in sterile water). The specific vehicle should be determined based on the solubility of the compound.
-
Dose: Based on preclinical studies, a dose range of 5-20 mg/kg is suggested for investigation. A vehicle control group is essential.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Timing: Administer this compound or vehicle 60 minutes before the test session on Day 2.
Forced Swim Test Protocol (Rat)
This protocol is adapted from the traditional Porsolt forced swim test.[12]
Apparatus:
-
A transparent plastic or glass cylinder (approximately 40-60 cm high and 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Gently place each rat individually into the swim cylinder.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage. This pre-exposure is crucial for inducing a stable level of immobility on the test day.
-
-
Day 2: Test Session (5 minutes)
-
24 hours after the pre-test session, administer this compound or vehicle to the rats.
-
60 minutes post-injection, place each rat back into the swim cylinder.
-
Record the behavior of the rat for 5 minutes. The session should be video-recorded for later analysis.
-
After the 5-minute test, remove the rat, dry it, and return it to its home cage.
-
Behavioral Scoring: The 5-minute test session on Day 2 is scored for the following behaviors:
-
Immobility: The rat is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is actively moving its limbs and exploring the cylinder.
-
Climbing: The rat is making active upward-directed movements with its forepaws against the cylinder wall.
The primary measure is the total duration of immobility. A trained observer, blind to the experimental conditions, should score the videos.
Figure 2: Experimental workflow for the two-day forced swim test protocol.
Data Presentation and Expected Outcomes
Based on existing literature, this compound is not expected to significantly decrease immobility time in the forced swim test in rats.[8] However, it is crucial to collect and analyze the behavioral data to confirm this in the specific experimental context. The following table summarizes the expected findings from a study evaluating this compound in the FST.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) |
| Vehicle | - | ~150-200 | ~50-100 | ~30-60 | Elevated post-swim | Elevated post-swim |
| This compound | 5 | No significant change | No significant change | No significant change | Reduced vs. Vehicle | Reduced vs. Vehicle |
| This compound | 10 | No significant change | No significant change | No significant change | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| This compound | 20 | No significant change | No significant change | No significant change | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Positive Control (e.g., Imipramine) | 15-30 | Significantly Reduced vs. Vehicle | Increased vs. Vehicle | Increased vs. Vehicle | Variable | Variable |
Note: The numerical values for behavioral and hormonal measures are illustrative and will vary depending on the specific rat strain, laboratory conditions, and other experimental parameters. A positive control, such as a tricyclic antidepressant (e.g., imipramine) or a selective serotonin (B10506) reuptake inhibitor (e.g., fluoxetine), should be included to validate the assay.
Additional Considerations and Assays
Given the known effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis, it is highly recommended to collect blood samples immediately after the forced swim test to measure plasma levels of ACTH and corticosterone. This will provide valuable data on the physiological target engagement of this compound. A significant reduction in stress-induced ACTH and corticosterone levels in the this compound-treated groups, despite a lack of effect on immobility, would be a key finding.
Conclusion
The experimental design outlined in these application notes provides a comprehensive framework for evaluating the effects of the CRF1 receptor antagonist this compound in the forced swim test. While this compound may not exhibit a classic antidepressant-like profile in this assay by reducing immobility, the protocol allows for the concurrent assessment of its impact on the HPA axis. These data will contribute to a more complete understanding of the pharmacological profile of this compound and the role of the CRF1 receptor in stress-related behaviors.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of corticotropin-releasing factor in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R121919 Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
R121919 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a crucial tool in neuroscience and drug development research, understanding the long-term stability and optimal storage conditions of this compound solutions is paramount to ensure the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the stability of this compound in solution, recommended storage conditions, and protocols for assessing its stability.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value |
| Molecular Formula | C₂₂H₃₂N₆ |
| Molecular Weight | 380.53 g/mol |
| CAS Number | 195055-03-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Ethanol and DMSO |
Recommended Storage of this compound Stock Solutions
Proper storage of this compound stock solutions is critical to maintain their integrity over time. The following storage conditions are recommended based on commercially available data.[1]
| Storage Temperature | Solvent | Recommended Storage Period |
| -80°C | DMSO or Ethanol | Up to 2 years |
| -20°C | DMSO or Ethanol | Up to 1 year |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Long-Term Stability of this compound Solutions
While specific public data on the long-term stability of this compound solutions under various conditions is limited, general principles of small molecule stability suggest that factors such as pH, light exposure, and temperature can significantly impact degradation.
pH and Temperature Effects
Solutions of this compound prepared for in vivo studies are often formulated in specific vehicles. For instance, a vehicle consisting of 5% v/v polyethoxylated castor oil in 0.3% tartaric acid, with the final pH adjusted to approximately 4.5, has been used.[2] The stability of this compound in aqueous solutions is expected to be pH-dependent. Acidic conditions, such as those provided by the tartaric acid vehicle, may enhance the solubility and stability of the compound. It is crucial to evaluate the stability of this compound in the specific buffer and pH used for your experiments.
Photostability
Exposure to light can be a significant factor in the degradation of photosensitive compounds. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.
Experimental Protocols
To ensure the integrity of this compound solutions for experimental use, it is essential to perform stability testing. The following protocols outline a general approach for conducting forced degradation studies and for developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 24 hours. Also, prepare a solution in a relevant solvent (e.g., 50:50 acetonitrile:water) and incubate at 60°C.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as HPLC with UV detection.
Caption: Workflow for Forced Degradation Study of this compound.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Method Development: Optimize the mobile phase composition, gradient, and column to achieve good separation between the this compound peak and any peaks from the forced degradation samples.
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that the method is able to resolve this compound from degradation products and other matrix components.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Determine the recovery of this compound from spiked samples at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Signaling Pathway Involving CRF1 Receptor
This compound exerts its effects by blocking the Corticotropin-Releasing Factor Receptor 1 (CRF1). Understanding this pathway is crucial for interpreting the biological activity of the compound.
Caption: Simplified CRF1 Receptor Signaling Pathway and this compound Action.
Conclusion
The stability and proper storage of this compound solutions are critical for the reliability of research outcomes. Adherence to the recommended storage conditions, including temperature control, protection from light, and the use of aliquots to avoid freeze-thaw cycles, is essential. For applications requiring stringent control over compound integrity, the implementation of stability-indicating analytical methods, such as the HPLC protocol outlined, is strongly advised. These guidelines and protocols provide a framework for ensuring the quality and consistency of this compound solutions in a research setting.
References
Troubleshooting & Optimization
overcoming poor solubility of R121919 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of R121919.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What can I do?
Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several strategies you can employ to overcome this:
-
Use of Co-solvents: This is a widely used and effective method.[3][4] Organic solvents that are miscible with water can increase the solubility of lipophilic compounds.[3]
-
pH Adjustment: Although less commonly cited for this compound, adjusting the pH of the buffer may improve solubility, particularly if the compound has ionizable groups.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility in water.[7][8][9]
-
Formulation as a Solid Dispersion: This involves dispersing the drug in a solid carrier matrix to improve its dissolution rate and solubility.[10][11]
-
Preparation of Nanoparticles: Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and bioavailability.[12][13]
The following sections provide more detailed troubleshooting guides and protocols for these techniques.
Troubleshooting Guides & Experimental Protocols
Co-solvent Formulation
This is a primary strategy for solubilizing this compound for in vivo and in vitro experiments.
Issue: My this compound is not dissolving in aqueous buffer for my cell-based assay or animal study.
Solution: Prepare a stock solution in a suitable organic solvent and then dilute it into your aqueous medium. Alternatively, use a co-solvent system for the final formulation.
Quantitative Data on this compound Solubility in Organic Solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Ethanol (B145695) | 41.7 | 100 | - |
| DMSO | 4.17 | 10 | Gentle warming may be required. |
Data sourced from Tocris Bioscience.
Experimental Protocol: Co-solvent Formulation for in vivo Studies
This protocol is adapted from preclinical studies on this compound.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Polyethoxylated castor oil (e.g., Kolliphor® EL, formerly Cremophor® EL)
-
Sterile water for injection or saline
Protocol:
-
Weigh the required amount of this compound powder.
-
For a formulation using PEG 400, dissolve the this compound in 70% (v/v) PEG 400 in an aqueous solution.[14]
-
For a formulation using polyethoxylated castor oil, dissolve the this compound in a vehicle consisting of 5% (v/v) polyethoxylated castor oil.[14]
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may aid dissolution.
-
If necessary, serially dilute the stock solution in the same vehicle to achieve the desired final concentration.
-
Before administration, ensure the final solution is clear and free of precipitation.
Workflow for Co-solvent Formulation Preparation:
Caption: Workflow for preparing a co-solvent formulation of this compound.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]
Issue: I need to prepare an aqueous formulation of this compound with minimal organic solvent for my experiment.
Solution: Utilize a cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound.
Experimental Protocol: this compound Formulation with SBE-β-CD
This protocol is based on a method provided by a commercial supplier.[14]
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in ddH₂O)
Protocol:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Mix until the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare a High-Concentration this compound Stock in Ethanol:
-
Dissolve this compound in 100% ethanol to make a concentrated stock (e.g., 25 mg/mL).
-
-
Prepare the Final Formulation:
-
To prepare a 1 mL working solution of 2.5 mg/mL this compound, add 100 µL of the 25 mg/mL this compound ethanol stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. This will result in a suspended solution.
-
Ultrasonication may be required to achieve a uniform suspension.
-
Logical Relationship for Cyclodextrin Complexation:
Caption: Formation of an this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier, which can enhance the dissolution rate and apparent solubility.[10][11][15]
Issue: I am developing an oral dosage form and need to improve the dissolution and bioavailability of this compound.
Solution: Prepare a solid dispersion of this compound with a suitable polymer carrier.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
Materials:
-
This compound powder
-
A suitable carrier polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A suitable solvent (e.g., methanol, ethanol, or a mixture)
Protocol:
-
Select a drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both this compound and the carrier polymer in a suitable solvent to get a clear solution.
-
Evaporate the solvent under vacuum using a rotary evaporator.
-
The resulting solid mass is the solid dispersion. Further processing, such as grinding and sieving, may be necessary to obtain a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its solubility and potentially its pharmacokinetic profile.[12][13] Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer commonly used for this purpose.[16]
Issue: I need to achieve sustained release or targeted delivery of this compound, in addition to improving its solubility.
Solution: Formulate this compound into PLGA nanoparticles.
Experimental Protocol: PLGA Nanoparticle Formulation via Emulsion-Solvent Evaporation
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
Protocol:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase).
-
Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for storage.
Signaling Pathway
This compound is a corticotropin-releasing factor 1 (CRF1) receptor antagonist.[14] It blocks the downstream signaling initiated by the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, which is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and stress response.[1][17]
CRF1 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
References
- 1. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. NLG919/cyclodextrin complexation and anti-cancer therapeutic benefit as a potential immunotherapy in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. oatext.com [oatext.com]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle encapsulation increases the brain penetrance and duration of action of intranasal oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ajprd.com [ajprd.com]
- 16. PLGA Nanoparticle-Based Formulations to Cross the Blood-Brain Barrier for Drug Delivery: From R&D to cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent behavioral effects of R121919
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CRF1 receptor antagonist, R121919, in preclinical behavioral studies. Inconsistent behavioral effects of this compound have been reported in the literature, and this resource aims to help researchers identify and address potential sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It functions by blocking the binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor, thereby attenuating the physiological and behavioral responses to stress. This includes the dampening of the Hypothalamic-Pituitary-Adrenal (HPA) axis activity.
Q2: What are the reported behavioral effects of this compound in animal models?
This compound has been shown to have anxiolytic- and antidepressant-like properties in some preclinical models.[1] Notably, it has demonstrated efficacy in reducing anxiety-like behavior in the defensive withdrawal paradigm.[2] However, its effects are not consistent across all models, with some studies reporting a lack of efficacy in the forced swim test and tail suspension test, which are common screening tools for antidepressant potential.[1]
Q3: Why was the clinical development of this compound for depression and anxiety halted?
Despite promising initial findings in an open-label clinical trial in patients with major depression, the development of this compound was discontinued (B1498344) due to observations of liver toxicity in healthy volunteers.
Q4: What are some general factors that can contribute to inconsistent results in rodent behavioral studies?
Several factors can influence the outcomes of behavioral experiments in rodents. These include:
-
Environmental Conditions: Housing density, cage enrichment, lighting in the housing and testing rooms, and noise levels can all impact behavior.
-
Handling and Acclimation: The frequency and method of handling by experimenters, as well as the duration of acclimation to the testing room, can significantly affect stress levels and subsequent behavior.
-
Animal Characteristics: The strain, sex, and age of the animals are critical variables, as they can influence baseline anxiety levels and drug responses.
-
Experimental Procedures: The time of day for testing (circadian rhythm), the specific parameters of the behavioral apparatus, and the order of testing can all introduce variability.
-
Experimenter Effects: The sex of the experimenter has been shown to influence rodent anxiety-like behaviors.
Troubleshooting Inconsistent Behavioral Effects of this compound
Problem: Observed anxiolytic/antidepressant-like effects of this compound are weak or absent.
| Potential Cause | Suggested Solution |
| Low Baseline Stress or Anxiety in Animals | The anxiolytic effects of this compound and other CRF1 antagonists appear to be more pronounced in animals exhibiting high levels of anxiety or under stressful conditions.[3] Consider using a genetically selected high-anxiety strain or incorporating a mild stressor into your experimental design. |
| Inappropriate Behavioral Assay | This compound has shown efficacy in the defensive withdrawal test but has been reported to be inactive in the forced swim test.[1][4] Ensure the chosen behavioral paradigm is sensitive to the mechanism of action of CRF1 antagonists. |
| Suboptimal Drug Administration Protocol | The dose, route of administration, and timing of administration relative to testing are critical. For subcutaneous administration, a 60-minute pretreatment window has been used.[2] A thorough dose-response study is recommended to determine the optimal dose for your specific experimental conditions. |
| Pharmacokinetic Variability | Individual differences in drug metabolism can lead to variable plasma and brain concentrations of this compound. While challenging to control, being aware of this potential variable is important for data interpretation. |
Problem: High variability in behavioral data within and between experimental groups.
| Potential Cause | Suggested Solution |
| Inconsistent Environmental Factors | Standardize housing conditions, including cage density and enrichment. Ensure consistent lighting and low noise levels in both the housing and testing rooms. |
| Variable Handling and Acclimation Procedures | Implement a consistent handling protocol for all animals for several days leading up to the experiment. Ensure a standardized and sufficient acclimation period to the testing room before each behavioral test. |
| Circadian Rhythm Effects | Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural circadian rhythms on activity and stress hormone levels. |
| Experimenter-Induced Variability | If possible, have the same experimenter conduct all behavioral testing for a given study. Be mindful of potential influences such as the experimenter's sex. |
Summary of this compound Behavioral Effects Data
| Behavioral Test | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Defensive Withdrawal | Rat | 2.5, 5, 10, 20 | s.c. | Dose-dependent decrease in latency to emerge and time spent in the tube. | [2] |
| Forced Swim Test | Rat | 10, 20, 40 | i.p. | No significant effect on immobility time. | [4] |
| Elevated Plus Maze | Rat | 10 | s.c. | No significant effect on time spent in open arms. | |
| Stress-Induced Vocalization | Rat | 5, 10, 20 | i.p. | Dose-dependent reduction in stress-induced vocalizations. |
Key Experimental Protocols
Defensive Withdrawal Test (based on Gutman et al., 2003)
-
Apparatus: A brightly lit (1000 lux) 1m x 1m open field with a small, enclosed tube (15 cm long, 10 cm in diameter) placed in the center.
-
Procedure:
-
Administer this compound or vehicle subcutaneously 60 minutes prior to testing.
-
Place the rat inside the enclosed tube in the center of the open field.
-
Record the latency to emerge from the tube (all four paws in the open field) and the total time spent in the tube over a 10-minute session.
-
-
Vehicle: 5% polyethoxylated castor oil, 5% ethanol, and 90% sterile water.
Forced Swim Test (based on Jutkiewicz et al., 2005)
-
Apparatus: A clear Plexiglas cylinder (46 cm tall x 20 cm in diameter) filled with 30 cm of water (25°C).
-
Procedure:
-
On day 1 (pre-test), place the rat in the cylinder for 15 minutes.
-
On day 2 (test), administer this compound or vehicle intraperitoneally at various time points (e.g., 30, 60, 120 minutes) before placing the rat back in the cylinder for a 5-minute session.
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.
-
-
Vehicle: 5% Emulphor in saline.
Visualizations
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRH1 receptor antagonist this compound attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
optimizing R121919 dose to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of R121919 to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds with high affinity to CRF1 receptors, thereby blocking the actions of corticotropin-releasing factor (CRF). This antagonism of the CRF1 receptor is responsible for its anxiolytic and antidepressant effects observed in preclinical and clinical studies.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are mediated through its blockade of CRF1 receptors. These include:
-
Attenuation of the hypothalamic-pituitary-adrenal (HPA) axis response to stress.[3]
-
Reduction in the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in response to stress.[3]
-
Anxiolytic-like effects in animal models.
-
Antidepressant-like effects observed in clinical trials.[2]
Q3: What are the major off-target effects of this compound and at what doses do they occur?
The most significant off-target effect reported for this compound is hepatotoxicity, specifically the elevation of liver enzymes.[1] The development of this compound was discontinued (B1498344) due to instances of elevated liver enzymes observed in a clinical trial with healthy volunteers.[1][4] While a clinical study in patients with major depression using dose-escalation panels from 5-40 mg and 40-80 mg over 30 days reported the drug to be safe and well-tolerated without significant effects on liver enzymes, the issue arose in a parallel trial.[2][5]
Q4: How can I minimize the risk of hepatotoxicity in my experiments?
To minimize the risk of hepatotoxicity, it is crucial to carefully select the dose of this compound. This involves:
-
In Vitro Studies: Start with a dose-response curve to determine the lowest effective concentration that achieves the desired level of CRF1 receptor antagonism in your cell-based assays.
-
In Vivo Studies: Begin with lower doses and carefully monitor for signs of liver toxicity. It is recommended to perform preliminary dose-ranging studies to identify a therapeutic window that separates the desired pharmacological effects from hepatotoxicity.
-
Monitoring: Regularly monitor liver function by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Q5: What is the selectivity profile of this compound?
This compound is a highly selective CRF1 receptor antagonist with over 1000-fold weaker activity at the CRF2 receptor and more than 70 other receptor types.[6]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a wide range of concentrations and narrow down to the lowest concentration that produces the desired effect.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Solution: If you are using high concentrations of this compound, consider the possibility of off-target effects. Review the literature for any known off-target activities of this compound at concentrations similar to your experimental setup. If possible, test the effect of this compound on a counterscreen assay using a cell line that does not express the CRF1 receptor.
-
-
Possible Cause 3: Cell Viability Issues.
-
Solution: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cell death.
-
Issue: I am observing signs of toxicity in my animal studies (e.g., weight loss, lethargy).
-
Possible Cause 1: Hepatotoxicity.
-
Solution: As hepatotoxicity is a known off-target effect of this compound, it is crucial to monitor liver function. Collect blood samples to measure plasma levels of ALT and AST. If elevated liver enzymes are detected, reduce the dose of this compound or consider a different dosing schedule.
-
-
Possible Cause 2: Dose is too high.
-
Solution: The observed toxicity may be a direct result of an excessively high dose. Review your dosing calculations and consider performing a dose-reduction study to identify a better-tolerated dose that still achieves the desired pharmacological effect.
-
-
Possible Cause 3: Formulation or administration issues.
-
Solution: Ensure that the vehicle used to dissolve this compound is non-toxic and that the administration route is appropriate for the study. Improper formulation or administration can lead to adverse effects.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor |
| Ki | 2-5 nM | CRF1 |
| Ki | >2000 nM | CRF2 |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dose | Effect |
| Rat (Restraint Stress) | 10 mg/kg | 91% reduction in peak plasma ACTH |
| Rat (Restraint Stress) | 10 mg/kg | 75% reduction in peak plasma corticosterone |
| Rat (Defensive Withdrawal) | 10 mg/kg | 82% reduction in ACTH response to novelty |
| Rat (Defensive Withdrawal) | 10 mg/kg | 97% reduction in corticosterone response to novelty |
Data from Gutman et al., 2003.[3]
Experimental Protocols
1. CRF1 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]-Tyr0-CRF or other suitable CRF1 receptor radioligand.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CRF1 receptor ligand).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Hepatotoxicity Assay (MTT Assay)
-
Objective: To assess the potential cytotoxicity of this compound in a liver cell line.
-
Materials:
-
HepaRG or other suitable human liver cell line.
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Plate reader.
-
-
Methodology:
-
Seed the liver cells in a 96-well plate and allow them to attach and grow overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (e.g., chlorpromazine).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
3. Measurement of Plasma ACTH and Corticosterone
-
Objective: To quantify the in vivo effect of this compound on the HPA axis.
-
Materials:
-
Animal model (e.g., rats).
-
This compound formulation for in vivo administration.
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Commercially available ELISA or radioimmunoassay (RIA) kits for ACTH and corticosterone.
-
-
Methodology:
-
Administer this compound or vehicle to the animals at the desired dose and route.
-
At specified time points after administration (and potentially after a stressor), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Follow the manufacturer's instructions for the ACTH and corticosterone ELISA or RIA kits to measure the hormone concentrations in the plasma samples.
-
Analyze the data to compare hormone levels between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathways.
Caption: Workflow for this compound Dose Optimization.
Caption: Dose, Target, and Off-Target Relationship.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: R121919 in Preclinical Depression Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the CRF1 receptor antagonist R121919 in preclinical models of depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as NBI-30775, is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It binds with high affinity to CRF1 receptors (Ki of 2-5 nM), thereby blocking the actions of corticotropin-releasing factor (CRF).[1] CRF is a key mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress.[2][3] By antagonizing the CRF1 receptor, this compound is hypothesized to reduce the downstream effects of stress, including hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression and anxiety disorders.[2][4]
Q2: What are the expected anxiolytic and antidepressant effects of this compound in preclinical models?
Based on its mechanism of action, this compound is expected to exhibit anxiolytic and antidepressant properties, particularly in stress-related models. Studies have shown that this compound can reduce anxiety-like behaviors in paradigms such as the defensive withdrawal test in rats.[5][6] It has also been shown to attenuate the endocrine response to stress, dose-dependently decreasing adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) levels following restraint stress.[1][5] However, its efficacy in producing antidepressant-like effects in common screening models is inconsistent.[7][8][9]
Q3: Why might I be observing negative or inconsistent findings with this compound in my depression models?
Negative or inconsistent findings with this compound in preclinical depression models can stem from several factors. It is crucial to consider the specific animal model being used, the experimental protocol, and the inherent complexities of translating preclinical findings to clinical efficacy. While an initial open-label clinical trial in patients with major depressive disorder showed promising reductions in depression and anxiety scores, the development of this compound was halted due to liver toxicity.[10][11] Furthermore, a series of subsequent clinical trials with other CRF1 antagonists have failed to demonstrate efficacy in double-blind, placebo-controlled studies for stress-related psychiatric disorders.[12][13]
Troubleshooting Guide: Negative Findings with this compound
This guide addresses common issues that may lead to a lack of efficacy for this compound in preclinical depression models.
Issue 1: Lack of Antidepressant-like Effect in the Forced Swim Test (FST)
Potential Reason: The Forced Swim Test (FST) may not be a suitable model to detect the antidepressant-like effects of CRF1 antagonists like this compound.
Explanation: Several studies have reported that this compound, despite effectively reducing stress-induced HPA axis activity, does not produce an antidepressant-like effect (i.e., does not decrease immobility) in the FST in either rats or mice.[7][8][9] This suggests that simply attenuating the HPA axis response to acute stress may not be sufficient to produce an antidepressant-like behavioral response in this specific test.[7][8] The FST is a model of behavioral despair, and its predictive validity for all classes of antidepressants is debated.[14][15]
Troubleshooting Steps:
-
Consider Alternative Behavioral Models: Employ models with higher etiological relevance to stress-related depression, such as the chronic mild stress (CMS) model or models of learned helplessness.[9][16][17] In a study with aged rats, this compound did prevent chronic stress-induced behavioral changes and synapse loss.[18]
-
Evaluate Different Behavioral Endpoints: In addition to immobility, assess other behaviors in the FST, such as climbing and swimming, as different classes of antidepressants can have distinct behavioral profiles.[19]
-
Confirm Target Engagement: Concurrently measure HPA axis hormones (ACTH and corticosterone) to verify that this compound is having its expected physiological effect, even if a behavioral change is not observed.[7][8]
Issue 2: Inconsistent Results Across Different Stress Paradigms
Potential Reason: The efficacy of this compound may be dependent on the nature and duration of the stressor.
Explanation: The activity of CRF1 antagonists can vary depending on the specific type of stressor used in the experimental model.[7][8] Acute stressors, like those in the FST, may not be sufficient to reveal the therapeutic potential of this compound. Its effects may be more pronounced in models involving chronic or prolonged stress that lead to a more sustained dysregulation of the CRF system.[18]
Troubleshooting Steps:
-
Utilize Chronic Stress Models: Implement a chronic mild stress (CMS) protocol to induce a more depression-like phenotype, including anhedonia.[17]
-
Assess Efficacy in Models of High Anxiety: CRF1 antagonists have shown more consistent anxiolytic-like effects.[9] Consider evaluating this compound in models of anxiety to confirm its activity in your hands before proceeding with more complex depression models.
-
Characterize the Stress Response: Profile the HPA axis response to your chosen stressor to ensure it is robust and sensitive to modulation by a CRF1 antagonist.
Data Presentation
Table 1: Summary of this compound Effects in the Rat Forced Swim Test
| Study | Species | Dose Range (mg/kg, i.p.) | Effect on Immobility | Effect on Swim-Induced ACTH Increase | Reference |
| Jutkiewicz et al., 2005 | Rat | 3, 10, 30 | No effect | Decrease | [7][8] |
Table 2: Effects of Chronic this compound Administration in Aged Rats Subjected to Chronic Stress
| Treatment Group | Anxiety-Related Behaviors | Memory Deficits | Cortical Dendritic Spines and Synapses | Reference |
| Chronic Stress + Vehicle | Increased | Present | Loss | [18] |
| Chronic Stress + this compound | Prevented | Prevented | Prevented Loss | [18] |
| No Stress + Vehicle | Baseline | Absent | Baseline | [18] |
| No Stress + this compound | No significant effect | No effect | No significant effect | [18] |
Experimental Protocols
Forced Swim Test (Rat)
This protocol is adapted from the methodology described by Jutkiewicz et al. (2005).[7][8]
-
Apparatus: A cylindrical tank (45 cm high x 20 cm in diameter) is filled with 30 cm of water (24-25°C).
-
Procedure:
-
Pre-test session (Day 1): Naive rats are placed in the swim tank for a 15-minute pre-swim session. This is to induce a stable level of immobility for the test session.
-
Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to the test session.
-
Test session (Day 2): Rats are placed in the swim tank for a 5-minute test session. The session is videotaped for later scoring.
-
-
Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Chronic Mild Stress (CMS) Protocol (Rat)
This is a generalized protocol based on the principles of the CMS model.[17]
-
Duration: The protocol typically lasts for several weeks (e.g., 3-9 weeks).
-
Stressors: A variety of mild, unpredictable stressors are applied on a continuous and rotating basis. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with a different partner
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Behavioral Assessment: Depressive-like behaviors are assessed at baseline and at various time points throughout the stress period. Key measures include:
-
Anhedonia: Sucrose (B13894) preference test. A reduction in the consumption of a palatable sucrose solution is indicative of anhedonia.
-
Anxiety: Open field test or elevated plus maze.
-
Behavioral Despair: Forced swim test.
-
-
Drug Administration: this compound or vehicle can be administered chronically, often mixed in the food or drinking water, starting either before or during the stress period.
Visualizations
Caption: HPA axis and the site of action for this compound.
Caption: Troubleshooting workflow for negative this compound findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of depression with the CRH-1-receptor antagonist this compound: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing R121919 Degradation in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of R121919 during long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Publicly available data on the specific degradation pathways and products of this compound is limited. The information provided here is based on the known chemical properties of this compound, general principles of drug degradation for similar chemical structures (pyrazolopyrimidines), and recommended handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in ethanol (B145695) (up to 100 mg/mL) and DMSO (up to 6.2 mg/mL).[1] For in vivo studies, it has been dissolved in aqueous solutions of polyethylene (B3416737) glycol 400 or polyethoxylated castor oil.[1]
Q3: My experimental results are inconsistent over time. Could this compound degradation be a factor?
Yes, inconsistent results in long-term experiments can be a sign of compound degradation. Degradation can lead to a decrease in the effective concentration of this compound and the formation of new, potentially interfering substances. It is crucial to handle and store the compound and its solutions properly to minimize degradation.
Q4: What are the likely causes of this compound degradation?
Based on its pyrazolopyrimidine structure, this compound may be susceptible to:
-
Hydrolysis: The presence of amide-like structures suggests potential cleavage in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The nitrogen-containing heterocyclic rings could be susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or ambient light can induce degradation of complex organic molecules.
Q5: How can I visually inspect for degradation?
While not a definitive measure, any change in the color or clarity of your this compound solutions may indicate degradation or precipitation. If you observe any visual changes, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot potential issues related to this compound degradation.
| Problem | Potential Cause | Recommended Action |
| Loss of compound activity in a long-term cell culture experiment. | Degradation of this compound in the culture medium. | 1. Prepare fresh this compound stock solutions. 2. Add fresh this compound to the culture medium at regular intervals (e.g., every 24-48 hours). 3. If possible, analyze the concentration of this compound in the medium over time using a suitable analytical method (e.g., HPLC). |
| Precipitate forms in my stock solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is of high purity and dry, especially for DMSO which is hygroscopic. 2. Store stock solutions at the recommended low temperatures (-20°C or -80°C). 3. Before use, gently warm the solution to room temperature and vortex to ensure complete dissolution. If precipitate remains, the solution should be discarded. |
| Inconsistent in vivo efficacy. | Degradation of the dosing solution. | 1. Prepare dosing solutions fresh before each experiment.[1] 2. Protect the dosing solution from light and store it on ice if the experiment is lengthy. 3. Ensure the vehicle used is compatible with this compound and does not promote degradation. |
| Appearance of unexpected peaks in my analytical chromatogram. | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Use a validated stability-indicating analytical method to separate the parent compound from its degradants. |
Quantitative Data Summary
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO or Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products for analytical method development.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (for acidic hydrolysis)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (for oxidation)
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution (e.g., 0.1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution (e.g., 0.1 M). Incubate under the same conditions as acidic hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the this compound solution to a controlled source of UV light for a specific duration. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Place the this compound solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC to observe the extent of degradation and the formation of new peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting inconsistent results.
References
vehicle selection for optimal R121919 delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal in vivo delivery of R121919, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (also known as NBI30775) is a high-affinity, orally bioavailable CRF1 receptor antagonist.[1][2] It exhibits anxiolytic and antidepressant effects by blocking the action of corticotropin-releasing hormone (CRH) at its receptor, thereby attenuating the stress response mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] The hydrochloride salt of this compound is soluble in ethanol (B145695) and DMSO.[2] While it has been described as a "water-soluble pyrrolopyrimidine," it is also referred to as "lipophilic," indicating that its solubility in aqueous solutions for in vivo use requires careful vehicle selection.[4][5]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: The choice of vehicle depends on the route of administration and the animal model. Based on published studies, the following vehicles have been successfully used:
-
Intravenous (i.v.) injection in rats: An aqueous solution of 70% (v/v) polyethylene (B3416737) glycol 400 (PEG400).
-
Administration to rats (defensive withdrawal studies): A vehicle consisting of 5% (v/v) polyethoxylated castor oil.[6]
-
Oral gavage in mice: An aqueous solution.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective antagonist of the CRF1 receptor. By binding to and blocking this receptor, it prevents the downstream signaling cascade initiated by CRH. This leads to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently, a decrease in corticosterone (B1669441) secretion from the adrenal glands.[3][4] This modulation of the HPA axis is central to its anxiolytic and antidepressant effects.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation
-
Symptom: The this compound solution appears cloudy, or a solid precipitate is visible after preparation or upon standing.
-
Possible Causes:
-
Incorrect solvent or vehicle concentration.
-
Temperature of the solution is too low, reducing solubility.
-
The pH of the solution is not optimal for this compound solubility.
-
-
Solutions:
-
Verify Vehicle Composition: Double-check the concentration of PEG400 or polyethoxylated castor oil in your aqueous solution.
-
Gentle Warming: For formulations with DMSO or other organic co-solvents, gentle warming may aid in complete dissolution.[2]
-
Sonication: Use of an ultrasonic bath can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: Although not explicitly detailed in the literature for this compound, for some compounds, slight adjustments in pH can significantly improve solubility. This should be approached with caution as it may affect the stability of the compound and the physiology of the animal.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: Animal Distress During or After Intravenous Injection (Rats)
-
Symptom: The rat exhibits signs of pain (vocalization, struggling), or there is swelling at the injection site.
-
Possible Causes:
-
Improper needle placement (subcutaneous instead of intravenous).
-
Too rapid injection rate, causing irritation.
-
The formulation is too viscous or irritating to the vein.
-
-
Solutions:
-
Proper Restraint and Technique: Ensure the rat is properly restrained and the tail vein is clearly visible. Warming the tail with a heat lamp or warm water can help dilate the vein.[7][8]
-
Slow Injection Rate: Administer the formulation slowly and steadily to minimize vascular irritation.[7][8]
-
Check for Swelling: If swelling occurs, immediately stop the injection and remove the needle. A new, more proximal injection site should be used.[9]
-
Vehicle Viscosity: If the 70% PEG400 solution proves to be too viscous, consider a slightly lower concentration, ensuring that this compound remains soluble.
-
Issue 3: Complications with Oral Gavage (Mice)
-
Symptom: Fluid is observed coming from the mouse's nose or mouth after administration; the mouse shows signs of respiratory distress.
-
Possible Causes:
-
Accidental administration into the trachea instead of the esophagus.
-
The volume administered is too large for the mouse's stomach capacity.
-
Improper gavage needle size or insertion technique.
-
-
Solutions:
-
Correct Needle Placement: Ensure the gavage needle is correctly placed by gently advancing it along the roof of the mouth and down the esophagus. There should be no resistance.[1][10][11]
-
Appropriate Volume: The recommended oral gavage volume for mice is typically up to 10 mL/kg.[12] Calculate the dose volume accurately based on the most recent body weight.
-
Correct Needle Size: Use a gavage needle with a smooth, ball-tipped end to prevent injury. The length should be pre-measured to reach the stomach.[1][13]
-
Immediate Action for Misdosing: If fluid is seen from the nose or mouth, stop immediately and tilt the mouse's head down. Closely monitor for any signs of respiratory distress.[1]
-
Data Presentation
Table 1: Effect of this compound on Stress-Induced Hormone Levels in Rats
| Treatment Group | Dose (mg/kg) | Route | Peak Plasma ACTH Reduction (%) | Peak Plasma Corticosterone Reduction (%) | Reference |
| This compound | 10 | i.v. | 91 | 75 | [3][4] |
| This compound | 10 | s.c. | 82 | 97 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound in 70% PEG400 for Intravenous Injection in Rats
-
Materials:
-
This compound hydrochloride
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile vials and syringes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired final concentration and volume.
-
In a sterile vial, prepare the vehicle by mixing 7 parts PEG400 with 3 parts sterile water (v/v).
-
Add the calculated amount of this compound powder to the 70% PEG400 vehicle.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before drawing it into a sterile syringe for injection.
-
Protocol 2: Preparation of this compound in 5% Polyethoxylated Castor Oil for Administration in Rats
-
Materials:
-
This compound hydrochloride
-
Polyethoxylated castor oil (e.g., Kolliphor® EL, formerly Cremophor® EL)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components.
-
In a sterile vial, prepare the vehicle by mixing 5 parts polyethoxylated castor oil with 95 parts sterile saline (v/v).
-
Add the calculated amount of this compound powder to the vehicle.
-
Vortex thoroughly to ensure the formation of a stable emulsion or solution.
-
Visually inspect for homogeneity before administration.
-
Mandatory Visualizations
Caption: this compound action on the HPA axis signaling pathway.
Caption: General experimental workflow for in vivo this compound delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.vt.edu [research.vt.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 11. instechlabs.com [instechlabs.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
interpreting variable results in R121919 behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CRF1 receptor antagonist R121919 in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NBI 30775, is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It exhibits high affinity for the CRF1 receptor, with a Ki typically ranging from 2 to 5 nM, and shows over 1000-fold weaker activity at the CRF2 receptor and other receptor types.[1] By blocking the CRF1 receptor, this compound attenuates the physiological and behavioral responses to stress, which are mediated by the release of corticotropin-releasing factor (CRF).[1] This includes the dampening of the hypothalamic-pituitary-adrenal (HPA) axis activity.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models?
This compound has been shown to produce anxiolytic- and antidepressant-like effects in a variety of rodent behavioral paradigms. However, its efficacy can be highly dependent on the specific assay and experimental conditions.
-
Anxiolytic-like effects: Generally observed in paradigms with a strong stress or anxiety component, such as the defensive withdrawal test, conditioned fear, and social interaction tasks.[2]
-
Antidepressant-like effects: The evidence is more variable. While some studies have reported antidepressant-like effects, this compound has often been found to be inactive in standard screening tests like the forced swim test and tail suspension test.[2]
Q3: Why am I seeing inconsistent results with this compound in my behavioral experiments?
Variable results with this compound are a known challenge and can be attributed to several factors:
-
"State-dependent" effects: The efficacy of this compound is often more pronounced in animals under high-stress conditions, in models of drug withdrawal, or in animals with a genetic predisposition to high anxiety.[3] In non-stressed animals or those with low innate anxiety, the effects may be minimal or absent.[3]
-
Choice of behavioral assay: As highlighted in the table below, the effective dose and even the direction of the behavioral outcome can vary significantly between different tests.
-
Pharmacokinetics and formulation: The vehicle used, route of administration, and timing of the injection relative to the behavioral test can all impact the bioavailability and central nervous system (CNS) penetration of the compound.
-
Animal strain and individual differences: Different rodent strains can exhibit varying baseline levels of anxiety and stress reactivity, which can influence their response to a CRF1 antagonist.[3][4]
Q4: How should I prepare and administer this compound?
Proper preparation and administration are critical for obtaining reliable results.
-
Vehicle: this compound is lipophilic and requires a suitable vehicle for solubilization. Commonly used vehicles include:
-
Aqueous 70% (v/v) polyethylene (B3416737) glycol 400 (for intravenous administration).[1]
-
5% (v/v) polyethoxylated castor oil (for subcutaneous administration in defensive withdrawal experiments).[1]
-
20% w/v hydroxypropyl-β-cyclodextrin (for subcutaneous or intraperitoneal administration).[5]
-
-
Administration Route and Timing: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) will affect the pharmacokinetic profile of the compound. It is crucial to administer the drug at a time point that allows for peak brain receptor occupancy during the behavioral test. For instance, after subcutaneous administration, a 60-minute pre-treatment time is often used.[6]
-
Stability and Storage: this compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect of this compound in an anxiety model (e.g., elevated plus-maze). | Low baseline anxiety in the animals. | Consider using a stress-induced anxiety model (e.g., pre-exposure to a stressor) or an animal strain known for high anxiety. |
| Suboptimal dose. | Perform a dose-response study. Doses in the range of 5-20 mg/kg are often effective, but this can be assay-dependent. | |
| Inappropriate timing of administration. | Ensure the pre-treatment time aligns with the known pharmacokinetics of this compound for the chosen administration route. | |
| Increased anxiety-like behavior with this compound. | Paradoxical effects at low doses or in specific contexts. | Review the literature for similar findings in your specific paradigm. Consider testing a wider range of doses. |
| Off-target effects at high concentrations. | While highly selective, very high doses may lead to unforeseen effects. Ensure your dose is within the published effective range. | |
| High variability between animals. | Differences in individual stress reactivity. | Ensure consistent and gentle animal handling to minimize extraneous stress. Allow for adequate habituation to the testing environment. |
| Inconsistent drug administration. | Standardize the injection procedure and ensure the drug is fully solubilized in the vehicle. | |
| Discrepancy between your results and published findings. | Differences in experimental protocols. | Carefully compare your methodology with the published literature, paying close attention to animal strain, age, sex, housing conditions, and specific parameters of the behavioral assay. |
| Vehicle effects. | Always include a vehicle-treated control group to account for any behavioral effects of the vehicle itself. |
Data Presentation
This compound Efficacy in Common Behavioral Assays
| Behavioral Assay | Typical Effective Dose Range (Rats) | Observed Effect | Reference |
| Defensive Withdrawal | 5-20 mg/kg (s.c.) | Anxiolytic-like (decreased latency to emerge, increased time in open field). | [6] |
| Forced Swim Test | 3-30 mg/kg (i.p.) | Generally no significant effect on immobility. | [2][7] |
| Elevated Plus-Maze | 10 mg/kg (s.c.) | Variable; some studies report no significant effect. | [1][4] |
| Stress-Induced HPA Axis Activation | 10 mg/kg (i.v. or s.c.) | Attenuation of ACTH and corticosterone (B1669441) release. | [6] |
Comparison of this compound with other CRF1 Antagonists
| Compound | Ki for CRF1 Receptor (nM) | Efficacy in Forced Swim Test (Rats) | Efficacy in Defensive Withdrawal (Rats) |
| This compound | 2-5 | Inactive | Active |
| CP-154,526 | ~2.0 | Inactive | Active |
| Antalarmin | ~1.0 | Inactive | Active |
Experimental Protocols
Defensive Withdrawal Assay
-
Apparatus: A cylindrical tube (e.g., 15 cm long, 10 cm diameter) is placed at the edge of an open field (e.g., 100 cm x 100 cm).
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 60 minutes prior to testing.
-
Place the rat in the cylindrical tube.
-
Record the latency to emerge from the tube with all four paws and the total time spent in the open field over a defined period (e.g., 10 minutes).
-
-
Interpretation: A decrease in the latency to emerge and an increase in the time spent in the open field are indicative of an anxiolytic-like effect.
Forced Swim Test
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom.
-
Procedure:
-
Day 1 (Pre-swim): Place the animal in the water for 15 minutes.
-
Day 2 (Test): Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes prior to placing the animal back in the water for a 5-minute session.
-
Record the duration of immobility during the 5-minute test session.
-
-
Interpretation: A decrease in immobility time is considered an antidepressant-like effect. This compound has generally been found to be inactive in this test.[2][7]
Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling cascade and the inhibitory action of this compound.
Troubleshooting Logic for Variable this compound Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound behavioral assays.
References
- 1. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Stress on Decision-Making: Effects of CRF and Dopamine Antagonism in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent R121919 potency across experimental batches
Welcome to the technical support center for R121919. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent potency and reliable results across experimental batches of this compound, a selective CRF1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It exerts its effects by binding to the CRF1 receptor with high affinity, thereby blocking the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This action attenuates the physiological and behavioral responses to stress mediated by the CRF/CRF1 signaling pathway.[1][2]
Q2: What are the key signaling pathways activated by the CRF1 receptor?
A2: The CRF1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] However, it can also couple to other G-proteins to activate alternative downstream pathways, including the Phospholipase C (PLC) pathway, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1][3][4][5][6][7][8]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: For optimal stability, this compound stock solutions should be stored at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] The solubility of this compound can be vehicle-dependent. For in vivo studies in rats, it has been dissolved in 70% polyethylene (B3416737) glycol 400 or 5% polyethoxylated castor oil.[2] It is crucial to ensure complete dissolution and to prepare fresh working solutions for each experiment to avoid degradation.[2]
Q4: I am observing high variability in my in vivo behavioral experiments. What are the potential causes?
A4: High variability in rodent behavioral studies can stem from numerous factors. These include the animal strain, sex, age, and housing conditions.[9][10] The time of day of testing is also critical due to the circadian rhythm of corticosterone (B1669441).[11] Procedural variables such as the experimenter, handling, and the novelty of the testing environment can also significantly impact results.[9][12][13][14] It is essential to standardize these factors across all experimental groups and batches.
In Vitro Potency Assessment: Troubleshooting Guide
Consistent in vitro potency is the foundation for reliable experimental outcomes. The following guides address common issues encountered during radioligand binding and cAMP accumulation assays.
Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity (Ki) of this compound for the CRF1 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-Urocortin), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting: Radioligand Binding Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[15] |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer.[15] | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). | |
| Low Specific Binding | Low receptor density in the membrane preparation. | Use a cell line with higher CRF1 receptor expression or increase the amount of membrane protein per well.[15] |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity.[15] | |
| Incubation time is too short to reach equilibrium. | Determine the optimal incubation time through kinetic experiments.[16] | |
| Inconsistent IC50/Ki Values Between Batches | Inaccurate concentration of this compound stock solution. | Verify the concentration of each new batch using a validated analytical method (e.g., HPLC). |
| Degradation of this compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Variability in membrane preparation. | Standardize the membrane preparation protocol and perform quality control checks on each batch. |
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the CRF-induced production of cyclic AMP (cAMP).
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the CRF1 receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of a CRF1 receptor agonist (e.g., CRF or Sauvagine) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
Troubleshooting: cAMP Accumulation Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Basal cAMP Levels | Endogenous receptor activity. | Consider using an inverse agonist to establish a baseline. |
| PDE activity is not sufficiently inhibited. | Optimize the concentration of the PDE inhibitor.[17] | |
| Low Signal-to-Background Ratio | Low receptor expression. | Use a cell line with higher CRF1 receptor expression. |
| Suboptimal agonist concentration. | Perform a dose-response curve for the agonist to determine the EC80 concentration for stimulation.[18] | |
| Cell density is too high or too low. | Optimize the cell seeding density for the assay.[18] | |
| Inconsistent IC50 Values | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Cell passage number and health. | Use cells within a consistent and low passage number range and ensure they are healthy and confluent. | |
| Variability in incubation times. | Standardize all incubation times precisely. |
In Vivo Potency Assessment: Troubleshooting Guide
Verifying the potency of this compound in a living system is crucial. The following guide addresses common challenges in assessing in vivo efficacy.
Experimental Protocol: In Vivo Potency Assessment (Rodent Stress Model)
-
Animal Acclimation: Acclimate animals to the housing and handling conditions to minimize baseline stress.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Stress Induction: After an appropriate pre-treatment time, subject the animals to a standardized stressor (e.g., forced swim test, restraint stress).
-
Hormonal Measurement: Collect blood samples at specific time points post-stressor to measure plasma levels of ACTH and corticosterone via ELISA or RIA.
-
Behavioral Assessment: In parallel studies, assess anxiety-like behavior using paradigms such as the elevated plus-maze or defensive withdrawal test.[19][20]
-
Data Analysis: Compare the hormonal and behavioral responses between the this compound-treated and vehicle-treated groups to determine the effective dose range.
Troubleshooting: In Vivo Potency Assessment
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient dose or bioavailability. | Perform a dose-response study. Check the formulation and vehicle for potential solubility and absorption issues.[21] |
| Inappropriate timing of administration. | Optimize the pre-treatment time based on the pharmacokinetic profile of this compound. | |
| Stressor is too mild or too severe. | Standardize the stressor to induce a robust but not overwhelming response. | |
| High Variability in Hormonal or Behavioral Data | Inconsistent stressor application. | Ensure the stressor is applied uniformly to all animals. |
| Circadian rhythm effects. | Conduct all experiments at the same time of day to minimize the influence of diurnal corticosterone fluctuations.[11] | |
| Animal handling and environmental stressors. | Minimize handling stress and maintain a consistent and quiet experimental environment.[9] | |
| Unexpected Behavioral Effects | Off-target effects of this compound. | Although highly selective, consider potential off-target effects at higher doses.[2] |
| Vehicle effects. | Run a vehicle-only control group to account for any behavioral effects of the vehicle itself. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Reported Value | Reference |
| Radioligand Binding | Ki (CRF1 Receptor) | 2-5 nM | [2] |
| Functional Assay | IC50 (cAMP inhibition) | ~30-40 nM (similar CRF1 antagonists) | [22] |
Table 2: In Vivo Efficacy of this compound in Rodent Stress Models
| Model | Species | Dose | Effect | Reference |
| Restraint Stress | Rat | 10 mg/kg (i.v.) | 91% reduction in peak ACTH, 75% reduction in peak corticosterone | [19] |
| Defensive Withdrawal | Rat | 10 mg/kg (s.c.) | Decreased latency to exit and time spent in the tube | [19] |
| Swim Stress | Rat | 0.63-20 mg/kg (p.o.) | Dose-dependent attenuation of anxiogenic-like behavior | [15] |
Visualizing Key Processes
To aid in understanding the experimental and biological contexts of this compound, the following diagrams illustrate the CRF1 receptor signaling pathways and a typical experimental workflow.
Caption: Simplified overview of the major CRF1 receptor signaling pathways.
References
- 1. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | DAG and IP3 signaling [reactome.org]
- 7. youtube.com [youtube.com]
- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of various vehicles and vehicle volumes on oral absorption of triamterene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
R121919 versus antalarmin in blocking CRF1 receptor activity
A Comparative Guide to R121919 and Antalarmin (B1665562) for CRF1 Receptor Blockade
Corticotropin-releasing factor (CRF) is a critical neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress, primarily through its interaction with the CRF type 1 (CRF1) receptor. The hyperactivity of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists have been a major focus of drug development. This guide provides a detailed comparison of two prominent nonpeptide CRF1 receptor antagonists, this compound and antalarmin, which are widely used as research tools to investigate the role of the CRF system.
Quantitative Performance Comparison
This compound and antalarmin are both potent and selective antagonists for the CRF1 receptor. This compound, also known as NBI 30775, demonstrates high affinity for the CRF1 receptor, with reported Ki values in the low nanomolar range.[1][2] Antalarmin also exhibits high affinity, with a reported Ki of 1.0 nM.[3] Both compounds show significant functional antagonism by inhibiting CRF-stimulated intracellular signaling pathways.
| Parameter | This compound | Antalarmin | Reference |
| Binding Affinity (Ki) | 2 - 5 nM | 1.0 nM | [2][3] |
| Functional Antagonism (IC50) | 8.5 nM (vs. CRF-stimulated cAMP) | Not explicitly stated | [2] |
| In Vivo Dose (Rats) | 5 - 30 mg/kg | 10 - 20 mg/kg | [3][4] |
| HPA Axis Attenuation | Profound reduction in stress-induced ACTH | Minor to significant reduction in stress-induced ACTH | [5][6] |
| Oral Bioavailability | Orally bioavailable | 19.3% (in macaques) | [1][6] |
Mechanism of Action: CRF1 Receptor Signaling
The CRF1 receptor is a G-protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, CRF, the receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to mediate the cellular response to stress.
Both this compound and antalarmin act as competitive antagonists at the CRF1 receptor. They bind to the receptor but do not elicit a biological response, thereby blocking CRF from binding and initiating the downstream signaling cascade.
In Vivo Efficacy & Behavioral Effects
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
A primary measure of CRF1 antagonist efficacy is the attenuation of the HPA axis response to stress. This compound has been shown to produce profound reductions in stress-induced adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in rats.[5][7] For instance, it dose-dependently attenuated peak plasma ACTH by 91% and corticosterone by 75% in response to restraint stress.[7] Antalarmin also reduces HPA axis activity, though some studies report its effects as less pronounced than this compound in certain stress paradigms.[5] However, in primates, antalarmin significantly attenuated ACTH, cortisol, and catecholamine responses to social stress.[6]
Animal Models of Anxiety and Depression
Both compounds have been extensively tested in animal models. This compound has demonstrated anxiolytic properties, such as in the defensive withdrawal paradigm.[7] However, in the forced swim test, a common screening model for antidepressant-like activity, neither this compound nor antalarmin consistently produced positive effects.[4][5][8] This suggests that simple blockade of CRF1 receptors may not be sufficient to produce antidepressant-like activity in all preclinical models, or that the relationship between HPA axis attenuation and antidepressant effects is complex.[4]
Other CNS Effects
The utility of these antagonists extends to other CNS-related models. Both this compound and antalarmin have been shown to selectively reduce excessive ethanol (B145695) self-administration in alcohol-dependent rats, highlighting the role of the CRF system in addiction.[3] Furthermore, this compound was found to attenuate the severity of precipitated morphine withdrawal, suggesting a therapeutic potential for CRF1 antagonists in treating drug withdrawal syndromes.[9]
Experimental Protocols
In Vitro: CRF1 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CRF1 receptor.
-
Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.[2]
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled CRF ligand (e.g., [¹²⁵I]-CRF) and varying concentrations of the test compound (this compound or antalarmin).
-
Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Analysis: Data are analyzed to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.
In Vivo: Rat Forced Swim Test
This behavioral test is used to screen for potential antidepressant effects.
-
Acclimation: Rats are individually placed in a cylinder of water for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: On the test day, this compound or antalarmin (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 60 minutes prior to the test.[4]
-
Test Session: Rats are placed in the water cylinder for a 5-minute test session. The session is recorded for later scoring.
-
Behavioral Scoring: The duration of immobility (floating passively) is measured. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
-
Hormone Measurement: Blood samples can be collected before and after the swim session to measure plasma ACTH levels and assess the drug's impact on the HPA axis response to the stressor.[4]
Conclusion
Both this compound and antalarmin are invaluable tools for elucidating the function of the CRF1 receptor in the central nervous system. This compound appears to be a particularly potent inhibitor of the HPA axis response to stress in rodents.[5] While both compounds show efficacy in models of anxiety and drug dependence, their antidepressant-like effects in standard screening models like the forced swim test are not robust, pointing to the complex neurobiology underlying stress-related disorders.[8] The choice between these antagonists may depend on the specific experimental paradigm, with considerations for pharmacokinetic properties, desired route of administration, and the specific aspect of the CRF system under investigation.
References
- 1. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CRF1 receptor antagonist, this compound, attenuates the severity of precipitated morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of CRF1 Receptor Antagonists: R121919 and CP-154,526
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists, R121919 and CP-154,526. This analysis is based on available preclinical data and aims to facilitate informed decisions in the selection of research tools for studies on stress, anxiety, and depression.
Both this compound and CP-154,526 are selective non-peptide antagonists of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1] By blocking the action of corticotropin-releasing factor (CRF) at this receptor, these compounds have been investigated for their potential anxiolytic and antidepressant effects. This guide will delve into their comparative performance in established animal models, detail the experimental methodologies employed, and present a clear overview of their pharmacokinetic profiles.
In Vivo Efficacy: A Head-to-Head Comparison in the Forced Swim Test
A direct comparison of this compound and CP-154,526 has been conducted in the rat forced swim test, a widely used behavioral assay to screen for antidepressant-like activity. The following table summarizes the key findings from this study.
Table 1: Comparative Efficacy of this compound and CP-154,526 in the Rat Forced Swim Test
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Change from Vehicle | Swim-Induced ACTH (pg/ml) | % Reduction in ACTH vs. Vehicle |
| Vehicle | - | ~150 | - | ~250 | - |
| This compound | 10 | No significant change | - | ~50 | ~80% |
| 30 | No significant change | - | ~25 | ~90% | |
| CP-154,526 | 10 | No significant change | - | ~200 | ~20% |
| 30 | No significant change | - | ~175 | ~30% |
Data adapted from Jutkiewicz et al., 2005.[2][3]
As the data indicates, neither this compound nor CP-154,526 demonstrated antidepressant-like effects by reducing immobility time in the forced swim test.[2][3] However, this compound was notably more potent in attenuating the stress-induced increase in plasma adrenocorticotropic hormone (ACTH) levels, a key marker of HPA axis activation.[2][3]
Anxiolytic-like Effects in the Defensive Withdrawal Paradigm
The defensive withdrawal test is another important behavioral model for assessing anxiety-like behavior in rodents. While no direct comparative studies between this compound and CP-154,526 in this paradigm were identified, individual studies have demonstrated the efficacy of each compound.
Table 2: Efficacy of this compound and CP-154,526 in the Defensive Withdrawal Test (Separate Studies)
| Compound | Animal Model | Dose (mg/kg) | Route | Key Finding | Reference |
| This compound | Rat | 10 | s.c. | Significantly decreased latency to emerge and time spent in the open field. | Gutman et al., 2003[4] |
| This compound | Rat | 1 (i.p.) | i.p. | Reversed stress-induced decreases in open arm and center exploration. | Pomrenze et al., 2019b[5] |
| CP-154,526 | Mouse | 30 (i.p.) | i.p. | Blocked the expression of ethanol-induced behavioral sensitization. | [6] |
These findings suggest that both compounds possess anxiolytic-like properties, though the differences in experimental design and species preclude a direct comparison of potency.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and CP-154,526 have been compared, revealing key differences that may influence their in vivo activity and duration of action.
Table 3: Comparative Pharmacokinetics of this compound and CP-154,526 in Rats
| Parameter | This compound | CP-154,526 |
| Half-life (t½) | ~2-3 hours | ~15.1 hours |
| Volume of Distribution (Vd) | Moderate | High (114 L/kg) |
| Clearance | Not specified | Not specified |
Data adapted from Gehlert et al., 2007 and Zorrilla et al., 2013.[7][8]
CP-154,526 exhibits a significantly longer half-life and a much larger volume of distribution compared to this compound, suggesting more extensive tissue distribution and a longer duration of action.[8]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the CRF1 receptor signaling pathway and the workflows for the key behavioral experiments.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflows for Behavioral Assays.
Experimental Protocols
Forced Swim Test (Rat)
This test is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are individually placed in the cylinder for a 15-minute swim session. This induces a state of learned helplessness.
-
Day 2 (Test): 24 hours after the pre-test, rats are administered either vehicle, this compound, or CP-154,526 via intraperitoneal (i.p.) injection. Following a 60-minute pre-treatment period, they are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (making only movements necessary to keep the head above water) is recorded. Immediately after the swim session, blood samples are collected to measure plasma ACTH levels.
Defensive Withdrawal Test (Rat)
This paradigm evaluates anxiety-like behavior based on the conflict between exploring a novel environment and seeking the safety of an enclosed space.
-
Apparatus: A large, open-field arena (e.g., 100 x 100 cm) with a small, enclosed "hide" box located in one corner.
-
Procedure:
-
Habituation: Animals are typically habituated to the testing room and apparatus prior to the experiment.
-
Drug Administration: Rats receive a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either vehicle, this compound, or CP-154,526.
-
Testing: Following the pre-treatment period, each rat is placed in the open field.
-
-
Data Collection: The primary measures recorded are the latency to emerge from the hide box and the total time spent exploring the open area of the arena during the test session. An increase in time spent in the open field and a decrease in emergence latency are indicative of an anxiolytic effect.[4][9][10]
Conclusion
Both this compound and CP-154,526 are effective in vivo tools for investigating the role of the CRF1 receptor in stress and anxiety. While neither compound has demonstrated robust antidepressant-like effects in the forced swim test, this compound appears to be a more potent inhibitor of the HPA axis response to stress, as evidenced by its greater reduction of ACTH levels.[2][3] Both compounds exhibit anxiolytic-like properties in the defensive withdrawal paradigm. The significant difference in their pharmacokinetic profiles, particularly the longer half-life of CP-154,526, is a critical consideration for experimental design, especially in studies involving chronic administration.[8] This guide provides a foundational comparison to aid researchers in selecting the most appropriate CRF1 receptor antagonist for their specific in vivo research needs.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct populations of corticotropin-releasing factor (CRF) neurons mediate divergent yet complementary defensive behaviors in response to a threat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripubertal antagonism of corticotropin-releasing factor receptor 1 results in sustained changes in behavioral plasticity and the transcriptomic profile of the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing factor antagonist attenuates defensive-withdrawal behavior elicited by odors of stressed conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing factor (CRF) antagonist [D-Phe12,Nle21,38,C alpha MeLeu37]CRF attenuates the acute actions of the highly potent cannabinoid receptor agonist HU-210 on defensive-withdrawal behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CRF1 Receptor Antagonists: R121919 vs. Verucerfont
A Guide for Researchers in Psychiatry, Neuroscience, and Drug Development
Corticotropin-releasing factor receptor 1 (CRF1) antagonists have been a focal point of research for novel treatments of stress-related disorders, including depression, anxiety, and substance use disorders. This guide provides a detailed head-to-head comparison of two prominent CRF1 antagonists, R121919 and verucerfont (B1683048) (GSK-561,679), summarizing their pharmacological profiles, preclinical efficacy, and clinical trial outcomes. While neither compound ultimately reached the market, their comparative analysis offers valuable insights for the ongoing development of CRF1-targeted therapeutics.
Molecular and Pharmacokinetic Profile
Both this compound and verucerfont are small molecule, orally bioavailable antagonists of the CRF1 receptor. They exhibit high affinity and selectivity for CRF1 over the CRF2 receptor and the CRF-binding protein.
| Parameter | This compound | Verucerfont |
| Mechanism of Action | Selective CRF1 Receptor Antagonist | Selective CRF1 Receptor Antagonist |
| Binding Affinity | Ki: 2-5 nM[1] | IC50: ~6.1 nM[2] |
| Selectivity | >1000-fold weaker activity at CRF2 receptor and CRF-binding protein[1] | >1000-fold weaker activity at CRF2 receptor and CRF-binding protein[2] |
| Oral Bioavailability | Orally bioavailable and well-absorbed in humans[3][4] | Orally available and brain penetrant[2] |
| Clinical Development Status | Discontinued (B1498344) due to observations of elevated liver enzymes[4] | Discontinued due to lack of efficacy in major depressive disorder and alcoholism[5] |
Preclinical Efficacy and Pharmacodynamics
In preclinical models, both compounds demonstrated the ability to attenuate the physiological and behavioral responses to stress.
This compound has shown dose-dependent anxiolytic and antidepressant-like effects in various rodent models. For instance, it has been shown to alleviate defensive withdrawal in rats and reduce anxiety-like behavior in mice with a steep dose-response curve.[1][6] A 10 mg/kg dose in rats was found to decrease the adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) response to novelty stress by 82% and 97%, respectively.[7] This dose corresponded to approximately 85% occupancy of CRF1 receptors in the cortex.[7]
Verucerfont has also demonstrated potent blockade of the hypothalamic-pituitary-adrenal (HPA) axis in response to stress. In adrenalectomized rats, a model of maximal CRF drive, verucerfont potently suppressed ACTH release.[2] This preclinical finding translated to human studies, where it also blocked HPA axis activation.[2]
Clinical Trial Performance
The clinical development of both this compound and verucerfont was ultimately halted, but their clinical trial results provide important comparative data.
This compound was evaluated in an open-label study in patients with major depressive disorder.[3][4] The study involved two dose-escalation panels, one from 5-40 mg and another from 40-80 mg, over 30 days.[3][4] The results suggested that this compound was safe and well-tolerated, with significant reductions in both depression and anxiety scores.[3] However, the development was discontinued due to findings of elevated liver enzymes in healthy volunteers in a separate trial.[4]
Verucerfont was investigated in a double-blind, placebo-controlled trial in anxious, alcohol-dependent women.[8] Participants received a daily dose of 350 mg.[8] While verucerfont effectively blocked the HPA axis response to a dexamethasone-CRF challenge, it did not show efficacy in reducing stress-induced alcohol craving.[8] Discontinuation rates were also higher in the verucerfont group.[8] Earlier, verucerfont also lacked efficacy in a trial for major depressive disorder.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Simplified CRF1 receptor signaling pathway.
Caption: Key preclinical and clinical experimental workflows.
Experimental Protocols
Defensive Withdrawal Test (Rat)
This behavioral paradigm is used to assess anxiety-like behavior in rodents.
-
Apparatus: A brightly lit open field containing a narrow, dark tube.
-
Habituation: Rats are habituated to the testing room and apparatus prior to the test day.
-
Drug Administration: this compound or a vehicle solution is administered, typically via subcutaneous or oral route, at a predetermined time before the test (e.g., 60 minutes).
-
Testing: The rat is placed in the open field. The natural tendency of the rat is to enter the dark, enclosed tube to avoid the aversive open space.
-
Measurement: The key behavioral measures are the latency to emerge from the tube and the total time spent within the tube. Anxiolytic compounds like this compound are expected to decrease both the latency to emerge and the time spent in the tube, indicating a reduction in anxiety-like behavior.[7]
Dexamethasone/Corticotropin-Releasing Factor (Dex/CRF) Test (Human)
This neuroendocrine challenge test is used to assess the integrity of the HPA axis and the efficacy of drugs that modulate it.
-
Dexamethasone Administration: A synthetic glucocorticoid, dexamethasone (e.g., 1.5 mg), is administered orally in the late evening (e.g., 11:00 PM).[9] Dexamethasone suppresses the HPA axis by providing negative feedback.
-
Baseline Blood Sampling: On the following day, baseline blood samples are collected to confirm cortisol suppression.[9]
-
CRF Administration: A bolus of CRF (e.g., 1 µg/kg) is administered intravenously.[9] In a healthy individual with a suppressed HPA axis, the response to CRF should be blunted. In individuals with HPA axis hyperactivity (as often seen in depression), there is an exaggerated release of ACTH and cortisol despite dexamethasone pretreatment.
-
Post-CRF Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after CRF administration.[9]
-
Hormone Measurement: Plasma concentrations of ACTH and cortisol are measured to determine the response to the CRF challenge.[9] Verucerfont was shown to blunt the ACTH and cortisol response in this test, indicating its potent antagonism of the CRF1 receptor.[8]
Conclusion
Both this compound and verucerfont are potent and selective CRF1 receptor antagonists that showed promise in preclinical models of stress-related disorders. This compound demonstrated preliminary efficacy for depression and anxiety in an open-label clinical trial before its development was halted due to safety concerns. In contrast, verucerfont, while demonstrating clear target engagement by potently blocking the HPA axis in humans, failed to show clinical efficacy for alcohol dependence and major depression in placebo-controlled trials. This head-to-head comparison highlights the complexities of translating preclinical findings to clinical success and underscores the ongoing challenges in the development of novel therapeutics for psychiatric disorders. The differing clinical outcomes of these two molecules, despite their similar mechanisms of action, provide valuable lessons for future drug development efforts targeting the CRF system.
References
- 1. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verucerfont - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatry.wisc.edu [psychiatry.wisc.edu]
Validating the Anxiolytic Effects of R121919 Against the Known Standard Diazepam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, R121919, with the well-established benzodiazepine, diazepam. The following sections present quantitative data from preclinical studies in rodent models of anxiety, detailed experimental protocols for key behavioral assays, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: Comparative Anxiolytic Effects
The anxiolytic properties of this compound and diazepam have been evaluated in various behavioral paradigms that assess anxiety-like behavior in rodents. The following tables summarize the quantitative effects of both compounds in the elevated plus-maze and the defensive withdrawal test. It is important to note that the data for this compound and diazepam are compiled from separate studies; therefore, direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Effects of this compound and Diazepam in the Elevated Plus-Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (for this compound) | - | Data not available in this format | Data not available in this format | Data not available in this format |
| This compound | 20 | No significant change reported[1] | No significant change reported[1] | Data not available |
| Vehicle (for Diazepam) | - | ~15% | ~20% | ~25 |
| Diazepam | 1.0 | ~45%[2] | ~40% | ~20 |
| Diazepam | 2.5 | ~55% | ~50% | ~18 |
Note: The study on this compound did not find a significant effect in the elevated plus-maze test under their experimental conditions.[1] The data for diazepam is adapted from a representative study and illustrates a typical dose-dependent anxiolytic effect.[2]
Table 2: Effects of this compound and Diazepam in the Defensive Withdrawal Test in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in the Open Field (seconds, Mean ± SEM) | Latency to Emerge (seconds, Mean ± SEM) |
| Vehicle (for this compound) | - | 52 ± 12[1] | Data not available in this format |
| This compound | 20 | 138 ± 36[1] | Decreased (dose-dependent)[3] |
| Vehicle (for Diazepam) | - | Data not available in this format | Data not available in this format |
| Diazepam | 1.0 | Data not available in this format | Data not available in this format |
Note: this compound significantly increased the time spent in the open field, indicating an anxiolytic-like effect in the defensive withdrawal paradigm.[1] While specific quantitative data for diazepam in a directly comparable defensive withdrawal test was not available in the immediate search, benzodiazepines are known to reduce defensive behaviors in similar paradigms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral tests cited in this guide.
Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a widely used behavioral test to assess anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms of the same dimensions, with high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: The animals are brought to the testing room at least 30 minutes before the test to acclimate to the new environment.
-
Drug Administration: Animals are administered this compound, diazepam, or vehicle at the specified doses and routes of administration (e.g., intraperitoneally or orally) at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing:
-
Each rat is individually placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
The session is recorded by a video camera mounted above the maze.
-
-
Behavioral Parameters Measured:
-
Time spent in the open arms: The primary measure of anxiety. Anxiolytic drugs are expected to increase the time spent in the open arms.
-
Number of entries into the open arms: Another measure of anxiety-like behavior.
-
Number of entries into the closed arms: Can be used to assess general locomotor activity.
-
Total arm entries: An indicator of overall activity.
-
Ethological measures (optional): Head dips over the sides of the open arms, stretched-attend postures, and grooming can provide a more detailed behavioral profile.
-
-
Data Analysis: The recorded videos are scored manually or using automated tracking software. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Defensive Withdrawal Test
The defensive withdrawal test, also known as the conditioned defensive burying test, assesses anxiety and defensive behaviors in response to an aversive stimulus.
Apparatus:
-
A rectangular testing chamber (e.g., 40 cm long x 20 cm wide x 30 cm high) with a floor covered with bedding material (e.g., wood shavings, approximately 5 cm deep).
-
A aversive stimulus source, which can be a small electrified probe or an air-puff nozzle, is placed along one of the walls.
Procedure:
-
Habituation: Animals are habituated to the testing chamber for a short period (e.g., 5-10 minutes) on one or more days prior to testing.
-
Drug Administration: this compound, diazepam, or vehicle is administered as described for the EPM test.
-
Testing:
-
The rat is placed in the chamber.
-
After a brief exploration period, the aversive stimulus is presented when the animal approaches it. For example, the animal receives a mild foot shock from the probe or a sudden puff of air.
-
The animal's behavior is then recorded for a set duration (e.g., 15 minutes).
-
-
Behavioral Parameters Measured:
-
Time spent burying: The cumulative time the animal spends pushing bedding material towards the aversive stimulus with its head and forepaws. A decrease in burying time is indicative of an anxiolytic effect.
-
Latency to begin burying: The time it takes for the animal to start the burying behavior.
-
Height of the bedding pile: The height of the bedding pushed against the stimulus source.
-
Frequency of burying bouts: The number of distinct episodes of burying behavior.
-
Defensive behaviors: Freezing, immobility, and avoidance of the area around the aversive stimulus.
-
-
Data Analysis: The recorded behaviors are scored and analyzed statistically to determine the effects of the treatments on defensive responses.
Mandatory Visualization
Experimental Workflow
Signaling Pathway of this compound
References
- 1. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparison of R121919 and Other CRF1 Receptor Antagonists on Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corticotropin-releasing factor type 1 (CRF1) receptor antagonist R121919 and other key alternatives in modulating the hypothalamic-pituitary-adrenal (HPA) axis. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.
Introduction to this compound and HPA Axis Modulation
This compound is a selective and potent non-peptide CRF1 receptor antagonist that has been investigated for its potential therapeutic effects in stress-related disorders, such as anxiety and depression.[1][2] The primary mechanism of action of this compound is to block the binding of corticotropin-releasing factor (CRF) to its type 1 receptors, thereby attenuating the downstream activation of the HPA axis. This axis is a critical neuroendocrine system that regulates the body's response to stress, culminating in the release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents. Dysregulation of the HPA axis is implicated in the pathophysiology of various psychiatric disorders.
This guide will compare the effects of this compound on HPA axis activity with those of other notable CRF1 receptor antagonists: Antalarmin, CP-154,526, Crinecerfont, and NBI-34041.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and its alternatives on key HPA axis hormones, Adrenocorticotropic hormone (ACTH) and Corticosterone/Cortisol, across various studies.
Table 1: Preclinical Studies in Rodents - Effects on ACTH and Corticosterone
| Compound | Species | Stressor | Dose | Route | % Reduction in ACTH | % Reduction in Corticosterone | Reference |
| This compound | Rat | Restraint | 10 mg/kg | i.v. | 91% (peak) | 75% (peak) | [3] |
| This compound | Rat | Novelty | 10 mg/kg | s.c. | 82% | 97% | [3] |
| This compound | Rat | Forced Swim | 10, 30 mg/kg | i.p. | Significant decrease | Not specified | [4] |
| Antalarmin | Rat | Forced Swim | 3, 10, 30 mg/kg | i.p. | Non-significant decrease | Not specified | [4] |
| Antalarmin | Rat | Footshock | 20 mg/kg | i.p. | Significant reduction to control levels | No significant effect | [5] |
| CP-154,526 | Rat | Forced Swim | 3, 10, 30 mg/kg | i.p. | Slight, non-significant reduction | Not specified | [4] |
| CP-154,526 | Rat | Airpuff Startle | 3.2 mg/kg/day (chronic) | s.c. | Not specified | Faster return to baseline | [6] |
| Crinecerfont | Mouse | Unpredictable Chronic Mild Stress | 20 mg/kg/day (chronic) | i.p. | Not specified | Increased basal levels | [7] |
| NBI-34041 | Rat | Pharmacological/Behavioral Challenge | Not specified | Not specified | Effective reduction | Not specified | [8][9] |
Table 2: Clinical Studies in Humans - Effects on ACTH and Cortisol
| Compound | Population | Study Design | Dose | Route | Effect on ACTH | Effect on Cortisol | Reference |
| This compound | Major Depression | Open-label, dose-escalation | 5-80 mg/day (30 days) | Oral | No impairment of baseline or CRH-stimulated secretion | No impairment of baseline or CRH-stimulated secretion | [10] |
| NBI-34041 | Healthy Males | Placebo-controlled | 10, 50, 100 mg (14 days) | Oral | Attenuated response to psychosocial stress | Attenuated response to psychosocial stress | [8][9] |
| Crinecerfont | Congenital Adrenal Hyperplasia (Adults) | Open-label, Phase 2 | 50-100 mg/day (14 days) | Oral | Lowered | Not specified | [11] |
| Crinecerfont | Congenital Adrenal Hyperplasia (Adults) | Randomized, placebo-controlled, Phase 3 | 100 mg BID (24 weeks) | Oral | Not specified | Enabled glucocorticoid dose reduction | [12] |
| Crinecerfont | Congenital Adrenal Hyperplasia (Pediatric) | Phase 3 | Not specified | Oral | Not specified | Enabled glucocorticoid dose reduction | [13] |
Key Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the comparison tables.
Preclinical Stress Models in Rodents
-
Forced Swim Test (Rat)
-
Objective: To assess antidepressant-like activity and HPA axis response to an acute stressor.
-
Procedure: Rats are individually placed in a cylinder filled with water from which they cannot escape. On day 1, they are placed in the water for a 15-minute pre-swim. On day 2, they are administered the test compound or vehicle (e.g., this compound, Antalarmin, CP-154,526 at 3, 10, or 30 mg/kg i.p.) 60 minutes before a 5-minute swim session.[4][14] Blood samples for ACTH measurement are collected before and after the swim.[14]
-
Data Collection: Immobility time during the 5-minute test is recorded. Plasma ACTH levels are determined from blood samples.
-
-
Restraint Stress (Rat)
-
Objective: To evaluate the effect of the compound on the HPA axis response to physical and psychological stress.
-
Procedure: Rats are placed in a restrainer for a specified duration (e.g., 5 minutes). This compound (e.g., 10 mg/kg i.v.) or vehicle is administered 60 minutes before the stressor.[3]
-
Data Collection: Blood samples are collected at various time points to measure peak plasma ACTH and corticosterone concentrations.
-
-
Social Stress (Non-human Primate)
-
Objective: To assess the compound's effect on HPA axis and behavioral responses to a psychosocial stressor.
-
Procedure: Male rhesus monkeys are exposed to an "intruder" paradigm, involving pairing with an unfamiliar male. Antalarmin (e.g., 20 mg/kg) is administered orally.[15][16]
-
Data Collection: Behavioral responses (e.g., anxiety-like behaviors) are scored. Blood and cerebrospinal fluid (CSF) samples are collected for measurement of ACTH, cortisol, and CRF.[15][16]
-
Clinical Study Protocols
-
CRH Stimulation Test (Human)
-
Objective: To assess the integrity of the pituitary-adrenal axis.
-
Procedure: In a clinical trial with this compound in patients with major depression, a CRH stimulation test was performed before and after 30 days of treatment.[10] This typically involves intravenous administration of CRH followed by serial blood sampling to measure ACTH and cortisol responses.
-
Data Collection: Plasma ACTH and cortisol concentrations are measured at baseline and at multiple time points after CRH administration.
-
-
Trier Social Stress Test (TSST) (Human)
-
Objective: To investigate the neuroendocrine response to a standardized psychosocial stressor.
-
Procedure: This test was used in a clinical Phase I study of NBI-34041.[8][9] The protocol involves a mock job interview and mental arithmetic tasks in front of an audience.
-
Data Collection: Salivary cortisol and plasma ACTH are measured at several time points before, during, and after the stressor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the action of this compound and its alternatives.
Discussion and Conclusion
The collective evidence from preclinical and clinical studies demonstrates that this compound and other CRF1 receptor antagonists can effectively modulate the HPA axis, primarily by attenuating stress-induced elevations in ACTH and glucocorticoids.
-
This compound has shown robust efficacy in preclinical models, significantly reducing ACTH and corticosterone responses to various stressors.[3][4] In a clinical setting with depressed patients, it did not suppress basal or CRH-stimulated HPA axis activity, suggesting it may act to normalize hyperactive stress circuits without causing adrenal insufficiency.[10] However, its development was halted due to liver toxicity.[17]
-
Antalarmin and CP-154,526 have also demonstrated the ability to reduce stress-induced HPA axis activation in preclinical studies, although the effects on ACTH were sometimes less pronounced or more variable compared to this compound in direct comparisons.[4]
-
Crinecerfont has shown promise in a clinical context, particularly for conditions of HPA axis hyperactivity like Congenital Adrenal Hyperplasia, where it has been shown to reduce the required dose of glucocorticoid replacement therapy.[12][13][18]
-
NBI-34041 appears to have a favorable profile, attenuating the neuroendocrine response to psychosocial stress in humans without impairing basal HPA axis function.[8][9]
References
- 1. The non-peptide CRH1-antagonist CP-154,526 elicits a paradoxical route-dependent activation of the HPA axis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The corticotropin-releasing factor1 receptor antagonist this compound attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist this compound in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MON-466 Crinecerfont Enables Reduction of Glucocorticoid Doses While Maintaining or Improving Androstenedione in Adults with Classic Congenital Adrenal Hyperplasia: Subgroup Analyses From the Phase 3 CAHtalyst™ Adult Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and this compound, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
R121919: A Second-Generation CRF1 Antagonist with Superior Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of R121919, a second-generation corticotropin-releasing factor 1 (CRF1) receptor antagonist, with first-generation compounds such as antalarmin (B1665562) and CP-154,526. Experimental data are presented to highlight the advantages of this compound in terms of its pharmacological profile, pharmacokinetic properties, and anxiolytic efficacy.
Key Advantages of this compound
This compound demonstrates significant improvements over first-generation CRF1 antagonists, primarily in its physicochemical properties and pharmacokinetic profile. These enhancements contribute to its improved suitability as a therapeutic candidate. Early first-generation CRF1 antagonists were often hindered by high lipophilicity and poor bioavailability, limiting their clinical development.[1] this compound was developed to overcome these limitations, exhibiting improved water solubility and oral bioavailability.[2]
Comparative Performance Data
The following tables summarize the key quantitative data comparing this compound with first-generation CRF1 antagonists.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | 2-5 [3] |
| Antalarmin | ~3 |
| CP-154,526 | 2.7[4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties in Rats
| Compound | Half-life (t1/2) | Volume of Distribution (Vd) | Key Characteristics |
| This compound | ~4 hours | Moderate | Orally bioavailable |
| Antalarmin | N/A | High | High lipophilicity[1] |
| CP-154,526 | ~15 hours | Very High | High lipophilicity[1] |
Table 3: Physicochemical Properties
| Compound | logP | Water Solubility |
| This compound | ~2 (ideal for CNS drugs)[5] | Water-soluble[2] |
| Antalarmin | High | Poor[6] |
| CP-154,526 | High | Poor |
logP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. A logP around 2 is often considered optimal for CNS drugs to balance blood-brain barrier penetration and aqueous solubility.[5] Higher logP values, as seen in first-generation antagonists, can lead to poor absorption and distribution.
Table 4: Anxiolytic-like Activity in the Elevated Plus-Maze (Rats)
| Compound | Dose | % Time in Open Arms (vs. Vehicle) |
| This compound | 10 mg/kg | Significant Increase |
| Antalarmin | N/A | Significant Increase |
| CP-154,526 | 1-10 mg/kg | Significant Increase*[4] |
While all compounds show anxiolytic-like activity, direct head-to-head comparative studies with specific percentage increases are not consistently reported in the literature. The data indicates a significant anxiolytic effect for all listed compounds.
Experimental Protocols
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds to the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Tyr-Sauvagine, is used.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, antalarmin, or CP-154,526).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Detection: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Elevated Plus-Maze Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms, elevated from the floor.[7]
-
Animals: Rats are typically used for these studies.
-
Acclimatization: Animals are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the animals at a specified time before the test.
-
Testing: Each rat is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).[8]
-
Behavioral Recording: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the percentage of time spent in the open arms and the number of entries into the open arms.[2]
-
Data Analysis: The data is analyzed to compare the behavior of the drug-treated group with the vehicle-treated group. A significant increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: Simplified CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow for the Elevated Plus-Maze Test.
Caption: Logical Advantages of this compound over First-Generation Antagonists.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
- 8. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of R121919 and Other Corticotropin-Releasing Factor (CRF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of R121919, a prominent corticotropin-releasing factor (CRF) antagonist, and other key molecules in its class, including Pexacerfont (B1679662), Antalarmin, Emicerfont, Verucerfont, and DMP696. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research in the development of novel therapeutics targeting the CRF system.
Introduction to CRF Antagonists
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. It mediates its effects through two main receptor subtypes, CRF1 and CRF2. Overactivity of the CRF system, particularly via the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have been a major focus of drug development efforts. This compound was one of the early, potent, and selective non-peptide CRF1 receptor antagonists that showed promise in preclinical and early clinical studies.[1] This guide compares its pharmacokinetic properties with those of other notable CRF1 antagonists.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and other selected CRF antagonists across different species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including animal strains, dosing vehicles, and analytical methods.
Table 1: Pharmacokinetics of CRF Antagonists in Rodents (Rat)
| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Species |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Rat |
| Pexacerfont | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Rat[2] |
| Antalarmin (as CP-154,526) | 27 | 36 | 105 | 51 (terminal) | Wistar Rat[3][4] |
| DMP696 | Good | Data Not Available | Data Not Available | Data Not Available | Rat[5] |
Table 2: Pharmacokinetics of CRF Antagonists in Non-Human Primates
| Compound | Oral Bioavailability (%) | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Elimination Half-life (h) | Species |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Monkey |
| Pexacerfont | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Monkey |
| Antalarmin | 19.3 | 4.46 | Data Not Available | 7.82 | Rhesus Macaque[6][7] |
Table 3: Pharmacokinetics of CRF Antagonists in Other Species and Humans
| Compound | Oral Bioavailability (%) | Clearance | Volume of Distribution | Elimination Half-life (h) | Species |
| This compound | Well-absorbed in humans | Data Not Available | Data Not Available | Data Not Available | Human |
| Pexacerfont | Data Not Available | Data Not Available | Data Not Available | Slow pharmacokinetics | Human[8] |
| Verucerfont | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Human[9] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies are often proprietary. However, based on published literature, a general methodology for key experiments is outlined below.
Oral Bioavailability Study in Rodents
A typical oral bioavailability study in rats involves the following steps:[10][11][12]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][12] Animals are acclimatized to laboratory conditions before the study.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose of the compound, dissolved in a suitable vehicle, is administered intravenously, typically through the tail vein, to a group of rats. This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: A separate group of fasted rats receives the compound orally via gavage. The compound is usually formulated as a solution or suspension.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after dosing.[10]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored frozen until analysis.[10]
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
Intravenous Pharmacokinetic Study in Non-Human Primates
Pharmacokinetic studies in non-human primates, such as cynomolgus or rhesus monkeys, provide data that is often more predictive of human pharmacokinetics.[13][14]
-
Animal Model: Adult male or female cynomolgus or rhesus monkeys are used.[13] The studies are conducted in facilities with appropriate animal care and use protocols.
-
Dosing: The test compound is administered as a single intravenous infusion or bolus injection.
-
Blood Sampling: Blood samples are collected at multiple time points before, during, and after drug administration to fully characterize the plasma concentration-time profile.
-
Sample Processing and Analysis: Similar to rodent studies, blood is processed to plasma, and drug concentrations are determined by a validated bioanalytical method.
-
Pharmacokinetic Analysis: The resulting data is used to determine key pharmacokinetic parameters, providing insights into the drug's distribution and elimination characteristics in a species phylogenetically closer to humans.
Visualizations
CRF1 Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) antagonists, such as this compound, exert their effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). Upon binding of CRF, the CRF1 receptor activates multiple downstream signaling cascades, primarily the Gs-adenylyl cyclase-PKA pathway, leading to cellular responses.
References
- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the CRF1-receptor antagonist pexacerfont on stress-induced eating and food craving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Off-Target Effects of R121919: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is critical for accurate interpretation of experimental results and for the early identification of potential safety liabilities. This guide provides a framework for validating the off-target profile of R121919, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, through cell-based assays. We compare its known off-target activities with those of other CRF1 receptor antagonists and provide detailed experimental protocols for key validation assays.
Comparative Analysis of Off-Target Profiles
This compound is a well-characterized CRF1 receptor antagonist with high affinity for its primary target. However, like many small molecules, it is not devoid of off-target interactions, which can have significant biological consequences. A comprehensive understanding of these interactions is paramount. The following table summarizes the known on-target and off-target activities of this compound and compares it with other notable CRF1 receptor antagonists. It is important to note that publicly available, comprehensive off-target screening data for all comparator compounds is limited, highlighting the necessity of performing head-to-head in-house screening for a definitive comparative analysis.
| Compound | Primary Target (Ki/IC50) | Off-Target Profile (Activity at 10 µM unless otherwise specified) | Reported Off-Target Mediated Effects |
| This compound | CRF1 Receptor (Ki: 2-5 nM)[1] | Adenosine A3 Receptor (67% inhibition), α2 Adrenoceptor (78% inhibition), Angiotensin AT1 Receptor (64% inhibition), Calcitonin Gene-Related Peptide (CGRP) Receptor (75% inhibition), Kappa Opioid Receptor (KOP) (74% inhibition), Sigma Receptor (86% inhibition), Sodium Channel (63% inhibition), Chloride Channel (59% inhibition).[2] | Development was discontinued (B1498344) due to observations of elevated liver enzymes, suggesting potential hepatotoxicity.[3] |
| Pexacerfont | CRF1 Receptor (IC50: 6.1 nM)[4] | Displays >150-fold selectivity for CRF1 over CRF2b.[4] In repeat-dose toxicity studies, effects on the liver (hepatocellular hypertrophy), thyroid, and pituitary were observed in rats, and testicular effects were seen in dogs. It is unclear if these are off-target or secondary to HPA axis modulation.[5] | The observed in vivo effects suggest potential for off-target liabilities, although specific molecular off-targets are not well-defined in the public domain. |
| Antalarmin | CRF1 Receptor (Ki: 1.0 nM) | Displaced radioligand binding in rat pituitary, frontal cortex, and cerebellum (CRF1-rich tissues) but not in the heart (CRF2-rich).[6][7][8] | At higher doses, non-specific behavioral effects have been observed.[9] |
| Emicerfont | CRF1 Receptor Antagonist | Investigated for irritable bowel syndrome and alcoholism, but was not effective enough for medical use.[5] Specific off-target screening data is not readily available in the public domain. | The reasons for lack of efficacy could be multifaceted and may not be solely related to off-target effects. |
Experimental Protocols for Off-Target Validation
To comprehensively validate the off-target profile of this compound and its analogues, a multi-pronged approach employing a suite of cell-based assays is recommended. Below are detailed protocols for key experiments.
Hepatotoxicity Assessment in Primary Human Hepatocytes
Given the clinical observations of liver enzyme elevation with this compound, assessing hepatotoxicity is a critical first step.
Objective: To evaluate the potential of this compound and comparator compounds to induce cytotoxicity in primary human hepatocytes.
Methodology:
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes at a density of 33,000 cells per well in a collagen-coated 384-well microplate.[1]
-
Allow the cells to attach and form a monolayer overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and comparator compounds (e.g., Pexacerfont, Antalarmin) in hepatocyte culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Replace the culture medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
-
High-Content Imaging and Analysis:
-
At each time point, stain the cells with a multiplexed dye combination, such as Hoechst 33342 (nuclei), a viability dye like Calcein AM (live cells), and a mitochondrial membrane potential probe (e.g., TMRM).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify various parameters, including:
-
Cell viability (percentage of live cells)
-
Nuclear morphology (size, intensity)
-
Mitochondrial membrane potential
-
Cell number
-
-
Data Presentation: The quantitative data should be presented in a table showing the dose-dependent effects of each compound on the measured parameters at different time points.
Broad Panel Receptor and Ion Channel Screening
To identify a wide range of potential off-target interactions, screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets is essential. This is often performed as a service by specialized contract research organizations (CROs).
Objective: To determine the binding affinity (Ki) or functional activity (IC50/EC50) of this compound and its analogues against a comprehensive panel of molecular targets.
Methodology (General Protocol for a Radioligand Binding Assay):
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Prepare a radiolabeled ligand specific for the target receptor.
-
Prepare serial dilutions of the test compounds (this compound and comparators).
-
-
Binding Reaction:
-
In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand using a filtration apparatus.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: The results should be summarized in a table listing the Ki or percent inhibition values for each compound against all targets in the panel.
Kinase Inhibitor Profiling
Although this compound is not designed as a kinase inhibitor, off-target interactions with kinases are a common source of toxicity.
Objective: To assess the inhibitory activity of this compound and its analogues against a panel of protein kinases.
Methodology (Generalized Radiometric Kinase Assay):
-
Reaction Setup:
-
In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Include a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubate the plate at 30°C for a defined period to allow for substrate phosphorylation.
-
-
Separation and Detection:
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Data Presentation: Present the IC50 values in a table for a clear comparison of the kinase inhibitory profiles of the tested compounds.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
CRF1 Receptor Signaling Pathway.
Experimental Workflow for Off-Target Validation.
Logical Flow for Off-Target Assessment.
References
- 1. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. Emicerfont - Wikipedia [en.wikipedia.org]
- 6. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for R121919
This document provides crucial safety and logistical information for the proper handling and disposal of R121919, a potent and selective CRF1 receptor antagonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | NBI30775 | [1] |
| Molecular Formula | C₂₂H₃₂N₆ | [1][2] |
| Molecular Weight | 380.53 g/mol | [1][2] |
| Appearance | Solid, White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 195055-03-9 | [1][2] |
Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
-
Contact: Avoid contact with eyes and skin.[1] In case of contact, follow the first aid measures outlined below.
First Aid Measures
Immediate first aid measures are critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1] |
| Skin Contact | Rinse skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. | [1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen or provide artificial respiration. Seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. | [1] |
Proper Disposal Procedures
While this compound is not classified as hazardous, it is imperative to follow proper disposal procedures to ensure environmental safety and regulatory compliance. Unused this compound and its empty containers must be disposed of as chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Although not federally listed as hazardous, consult local regulations to confirm classification, as state and local definitions of hazardous waste may vary.[3][4]
-
Solid Waste:
-
Collect waste this compound powder in a designated, clearly labeled, and sealed container for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Solutions:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled container for aqueous chemical waste.
-
Do not dispose of solutions down the drain.
-
-
Contaminated Materials:
-
Dispose of any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, as chemical waste.
-
Place these materials in a designated, sealed, and clearly labeled container.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposal in the appropriate solid waste stream, in accordance with institutional guidelines.[5]
-
-
Waste Pickup: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling R121919
Essential Safety and Handling Guide for R121919
For Research Use Only. Not for use in humans or animals.
This guide provides essential safety and logistical information for handling the potent and selective CRF1 receptor antagonist, this compound (also known as NBI30775). While a Safety Data Sheet (SDS) has classified this compound as not a hazardous substance or mixture, its high biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: While not specified as required, if handling the powder outside of a fume hood or glove box, a dust mask or respirator may be appropriate to avoid inhaling airborne particles.
Safe Handling Procedures
Adherence to these procedural steps will minimize exposure risk and maintain the integrity of the compound.
-
Preparation: Before handling, ensure a clean and organized workspace. Have all necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, readily available.
-
Weighing: Whenever possible, weigh the solid compound in a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills: In case of a spill, use absorbent material to clean up the substance. Decontaminate the area and dispose of the waste in a sealed container.[1]
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of unwanted this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2][3][4]
Data and Protocols
Chemical and Physical Properties
| Property | Value |
| Synonyms | NBI30775[1] |
| Molecular Formula | C22H32N6[1] |
| Molecular Weight | 380.53 g/mol [1] |
| Purity | ≥98% (HPLC) |
| Ki for CRF1 Receptor | 2 to 5 nM[5][6] |
Experimental Protocols
In Vivo Solution Preparation for Animal Studies:
-
For Intravenous (i.v.) Injection in Rats: this compound can be dissolved in an aqueous solution of 70% (v/v) polyethylene (B3416737) glycol 400. The drug is then injected in a volume of 1 mL/kg.[5]
-
For Oral Administration in Mice: this compound can be dissolved in an aqueous vehicle. The drug is administered orally via a feeding tube at a volume of 1 mL/100 g body weight.[5]
-
For Defensive Withdrawal Experiments: this compound solutions are prepared fresh the night before each experiment by dissolving the compound in a vehicle consisting of 5% (v/v) polyethoxylated castor oil.[5]
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A compliant workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
